5-Chloro-2-mercaptobenzoxazole
Description
Properties
IUPAC Name |
5-chloro-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBIZYYFYLLRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177419 | |
| Record name | Benzoxazole, 5-chloro-2-mercapto- | |
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Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22876-19-3 | |
| Record name | 5-Chloro-2-mercaptobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22876-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoxazole, 5-chloro-2-mercapto- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-mercaptobenzoxazole | |
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| Record name | Benzoxazole, 5-chloro-2-mercapto- | |
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| Record name | 5-Chloro-2-mercaptobenzoxazole | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-mercaptobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-mercaptobenzoxazole, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document details its key physical and chemical characteristics, outlines experimental methodologies for their determination, and explores its known biological activities through logical pathway diagrams.
Core Physicochemical Data
This compound, with the CAS number 22876-19-3, is a white to light yellow solid.[1] It is characterized by a benzoxazole ring system substituted with a chloro group at the 5-position and a mercapto group at the 2-position. This substitution pattern imparts specific properties that are crucial for its biological activity and application in chemical synthesis. The presence of the thiol group allows for various chemical reactions, including nucleophilic substitutions and metal chelation, making it a versatile intermediate in the development of therapeutic agents and other bioactive molecules.[1]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNOS | [1][2][3][4][5] |
| Molecular Weight | 185.63 g/mol | [1][2][3][5] |
| Melting Point | 280-285 °C | [1][3][6] |
| Boiling Point | 278.7 °C (at 760 mmHg) | |
| Appearance | White to light yellow solid | [1] |
| Solubility | Low solubility in water; soluble in some organic solvents. | [7] |
| logP (XLogP3) | 2.4 | [2] |
| pKa | Data not available for the 5-chloro derivative. The pKa of the parent compound, 2-mercaptobenzoxazole, has been reported. |
Tautomerism
It is important for researchers to recognize that this compound can exist in two tautomeric forms: the thione form (5-chloro-3H-1,3-benzoxazole-2-thione) and the thiol form (5-chloro-1,3-benzoxazole-2-thiol). The equilibrium between these two forms can be influenced by the solvent and pH.
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is fundamental in drug discovery and development. Below are detailed methodologies for key experiments relevant to this compound.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow (0.5-2 °C).
Boiling Point Determination
While this compound is a solid at room temperature, its boiling point provides information about its volatility.
Methodology: Distillation
-
Apparatus Setup: A small quantity of the compound is placed in a micro-distillation apparatus, which includes a flask, a condenser, a receiving vessel, and a thermometer with the bulb positioned at the level of the side arm leading to the condenser.
-
Heating: The flask is gently heated.
-
Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and this is observed as a stable temperature reading on the thermometer during distillation.
Determination of the Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A measured volume of the solution is mixed with a measured volume of the other phase in a flask. The flask is then shaken for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and water layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of the Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in a solution and is crucial for understanding a compound's ionization state at different physiological pH values.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.
Visualizing Experimental Workflows and Biological Activity
To further aid in the understanding of the experimental processes and the compound's functional context, the following diagrams are provided.
References
5-Chloro-2-mercaptobenzoxazole: A Technical Guide for Researchers
CAS Number: 22876-19-3 Molecular Formula: C₇H₄ClNOS
This technical guide provides an in-depth overview of 5-Chloro-2-mercaptobenzoxazole, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological activities.
Core Compound Data
This compound, also known as 5-chlorobenzoxazole-2-thiol, is a stable, white to light yellow solid.[1] Its structure, featuring a benzoxazole core with a chloro group at the 5-position and a mercapto group at the 2-position, provides multiple sites for chemical modification and functionalization.[2] This reactivity makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1][3]
Physicochemical and Identification Properties
The key quantitative data and identifiers for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 22876-19-3 | [1][2][4][5] |
| Molecular Formula | C₇H₄ClNOS | [1][4] |
| Molecular Weight | 185.63 g/mol | [1][4][5][6] |
| IUPAC Name | 5-chloro-3H-1,3-benzoxazole-2-thione | [7] |
| Synonyms | 5-Chlorobenzooxazole-2-thiol | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 280-285 °C | [1][6][8] |
| Purity | ≥ 97-98% (HPLC) | [1][6] |
| Solubility | Low solubility in water, soluble in some organic solvents. | |
| PubChem CID | 708870 | [1] |
| MDL Number | MFCD00175241 | [1][5][6] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reaction of 2-amino-4-chlorophenol with a source of thiocarbonyl, such as carbon disulfide or an alkali metal alkylxanthate.[2] The general workflow for its synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
The following protocol is adapted from established methods for the synthesis of 2-mercaptobenzoxazole derivatives.[5]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chlorophenol (0.1 mol), potassium hydroxide (0.1 mol), and 95% ethanol (100 mL).
-
Addition of Reagent: To this mixture, add carbon disulfide (0.1 mol) slowly.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: After the reaction is complete, cautiously add activated charcoal to the hot solution and reflux for an additional 10 minutes.
-
Filtration: Filter the hot mixture to remove the charcoal.
-
Precipitation: Heat the filtrate to 70-80°C. Add 100 mL of warm water, followed by the dropwise addition of 5% glacial acetic acid with rapid stirring until the solution is acidic. This will cause the product to precipitate.
-
Isolation: Cool the mixture in an ice bath for at least 1 hour to ensure complete crystallization.
-
Purification: Collect the crystalline product by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.
Applications in Drug Development and Research
This compound serves as a crucial building block for various biologically active compounds and has applications in several research areas.
-
Pharmaceutical Development: It is a key intermediate in synthesizing novel compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Benzoxazole derivatives have been investigated as potent inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2), an enzyme involved in DNA repair and a target in cancer therapy.[6]
-
Enzyme Inhibition: The mercaptobenzoxazole scaffold is a known inhibitor of human carbonic anhydrase (hCA) isoforms, which are implicated in various diseases.[9] This suggests that 5-chloro derivatives could be explored for developing selective CA inhibitors.
-
Agrochemicals: The compound is used in the formulation of fungicides and herbicides, contributing to crop protection.[1][3]
-
Analytical Chemistry: It can be employed in methods for detecting heavy metals.[1]
Caption: Role of this compound derivatives as enzyme inhibitors.
Experimental Protocol: Antibacterial Activity Screening (Cup-Plate Method)
This protocol provides a general method for evaluating the antibacterial activity of synthesized derivatives, based on standard microbiological techniques.[5][8]
-
Media Preparation: Prepare nutrient agar medium (e.g., 2% nutrient agar, 1% peptone, 1% beef extract, 0.5% NaCl in distilled water). Sterilize by autoclaving.[4][8]
-
Inoculum Preparation: Aseptically transfer a small amount of the test bacterium (e.g., S. aureus, E. coli) from a working culture into sterile normal saline (0.9% NaCl) to create a microbial suspension.[8]
-
Plate Preparation: Pour the sterilized nutrient agar into sterile Petri plates and allow them to solidify. Spread the prepared bacterial inoculum evenly over the agar surface.
-
Well Preparation: Cut uniform wells (e.g., 6 mm diameter) into the agar using a sterile borer.
-
Test Solution: Prepare test solutions of the synthesized compounds at desired concentrations (e.g., 50 µg/mL) by dissolving them in a suitable solvent like DMSO. Prepare a standard antibiotic (e.g., Streptomycin) and a solvent control (DMSO alone).[5]
-
Application: Add a fixed volume (e.g., 0.1 mL) of the test solutions, standard, and control into separate wells.
-
Incubation: Allow the plates to stand for 30 minutes for diffusion, then incubate at 37°C for 24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Safety and Handling
This compound is associated with the following GHS hazard statements:
Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Store the compound in a cool, dry place.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 22876-19-3 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H4ClNOS | CID 708870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chemrxiv.org [chemrxiv.org]
A Technical Guide to 5-Chloro-2-mercaptobenzoxazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-mercaptobenzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, including its IUPAC name and synonyms, and presents its physicochemical properties in a clear, tabular format. A detailed experimental protocol for its synthesis is provided, based on established chemical literature. Furthermore, this guide explores the compound's role as a scaffold for the development of potent enzyme inhibitors, with a focus on its potential as a PARP and kinase inhibitor in oncology. Experimental workflows for relevant biological assays are outlined, and key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.
Chemical Identity and Properties
This compound is a benzoxazole derivative characterized by a chlorine atom at the 5-position and a thiol group at the 2-position. This substitution pattern imparts specific chemical reactivity and biological activity to the molecule, making it a valuable intermediate in the synthesis of various bioactive compounds.[1]
IUPAC Name and Synonyms
-
IUPAC Name: 5-chloro-3H-1,3-benzoxazole-2-thione[2]
-
Synonyms: 5-Chlorobenzooxazole-2-thiol, 5-Chloro-1,3-Benzoxazole-2-Thiol, 5-Chlorobenzo[d]oxazole-2(3H)-thione, 2(3H)-Benzoxazolethione, 5-chloro-, 5-Chloro-2-thioxobenzoxazoline[2][3][4]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 22876-19-3 | [1][3][5] |
| Molecular Formula | C₇H₄ClNOS | [1][6] |
| Molecular Weight | 185.63 g/mol | [1][5][6] |
| Appearance | White to off-white or light yellow solid/powder | [1][4] |
| Melting Point | 280-285 °C | [1][7] |
| Boiling Point | 278.7 °C | [5] |
| Flash Point | 122.4 °C | [5] |
| Purity | ≥ 98% (HPLC) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2-amino-4-chlorophenol with carbon disulfide in the presence of a base. This method is an adaptation of the well-established synthesis of 2-mercaptobenzoxazoles.
Experimental Protocol: Synthesis from 2-Amino-4-chlorophenol and Carbon Disulfide
This protocol is based on the general procedure for the synthesis of 2-mercaptobenzoxazoles.
Materials:
-
2-Amino-4-chlorophenol
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Glacial Acetic Acid
-
Activated Charcoal
Procedure:
-
In a 250 mL round-bottom flask, combine 2-amino-4-chlorophenol (0.1 mol), potassium hydroxide (0.1 mol), and water (15 mL).
-
Add 100 mL of 95% ethanol to the flask, followed by the slow addition of carbon disulfide (0.1 mol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
After the reflux period, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.
-
Filter the hot mixture to remove the charcoal.
-
Heat the filtrate to 70-80 °C and add 100 mL of warm water.
-
With vigorous stirring, add a 5% solution of glacial acetic acid until the solution is acidic, leading to the precipitation of the product.
-
Cool the mixture in an ice bath for at least 3 hours to ensure complete crystallization.
-
Collect the crystalline product by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from ethanol to yield pure this compound.
Applications in Drug Discovery
The benzoxazole scaffold, particularly with a 5-chloro substitution, is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this compound have shown promise as potent inhibitors of key enzymes involved in cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and various kinases.
Role as a PARP Inhibitor Scaffold
Poly (ADP-ribose) polymerase (PARP) enzymes, especially PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. The 5-chloro-benzoxazole moiety has been identified as an important feature in the design of novel PARP-2 inhibitors.
Potential as a Kinase Inhibitor
Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzoxazole derivatives have been investigated as inhibitors of various kinases, and the this compound scaffold provides a versatile starting point for the design of novel kinase inhibitors.
Experimental Protocols for Biological Evaluation
In Vitro PARP-1 Activity Assay (Chemiluminescent)
This protocol outlines a method to assess the inhibitory activity of this compound derivatives against PARP-1. The assay measures the incorporation of biotinylated NAD+ into histone proteins.[1]
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
This compound derivative (test compound)
-
Olaparib (positive control)
-
DMSO (vehicle)
-
Assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Microplate reader with chemiluminescence detection
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat plates with histones according to standard protocols.
-
Compound Preparation: Prepare serial dilutions of the this compound derivative and Olaparib in assay buffer. A typical starting concentration is 100 µM with 3-fold serial dilutions.
-
Reaction Setup: To each well, add the test compound, positive control, or vehicle (DMSO).
-
Initiate Reaction: Add a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash: Wash the plate to remove unbound reagents.
-
Signal Generation: Add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. This protocol can be adapted to screen this compound derivatives against a specific kinase of interest.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound derivative (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Microplate reader with luminescence detection
Procedure:
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding the kinase, its specific substrate, ATP, and the test compound or controls in an appropriate buffer.
-
Incubation: Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase-luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition and determine the IC₅₀ value for the test compound.
Conclusion
This compound is a versatile chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis and the amenability of its structure to further chemical modification make it an attractive starting point for the development of novel therapeutic agents. The demonstrated activity of its derivatives as potent enzyme inhibitors, particularly in the context of cancer, underscores the importance of continued research into this promising class of compounds. This technical guide provides a foundational resource for researchers and scientists working to unlock the full therapeutic potential of this compound and its analogues.
References
A Technical Guide to the Physical Properties of 5-Chloro-2-mercaptobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, specifically the melting point and appearance, of 5-Chloro-2-mercaptobenzoxazole. It includes detailed experimental protocols for the determination of these properties and a workflow for its synthesis and characterization, designed for professionals in research and drug development.
Core Physical Properties
This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Accurate determination of its physical properties is a critical first step in its application in research and development.
Data Presentation
The melting point and appearance of this compound are summarized in the table below.
| Property | Value | Citations |
| Melting Point | 280-285 °C | [1] |
| 275 °C | [2] | |
| Appearance | White to light yellow solid |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting point and physical appearance of a solid chemical compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method, a common and reliable technique for melting point determination.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[3]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
Heating:
-
If the approximate melting point is known, heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[4]
-
-
Observation and Recording:
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the clear point).
-
The melting point is reported as a range between these two temperatures.[4]
-
-
Repeatability: For accuracy, perform at least two measurements.
Determination of Physical Appearance
The physical appearance of a chemical provides initial qualitative data. This includes its physical state, color, and form.[5]
Apparatus:
-
White, non-reflective background (e.g., a white tile or filter paper)
-
Spatula
-
Good lighting source (preferably diffuse, natural light)
Procedure:
-
Sample Preparation: Place a small, representative sample of this compound onto the white background using a clean spatula.
-
Observation:
-
Physical State: Observe whether the substance is a solid, liquid, or gas at room temperature and atmospheric pressure. For this compound, it is a solid.
-
Color: Carefully observe the color of the sample against the white background. Note any variations in color. It is typically described as a white to light yellow solid.
-
Form: Describe the form of the solid, for example, crystalline, powder, amorphous, etc.
-
-
Documentation: Record the observations in a laboratory notebook. For more objective color determination, a commercially available color guide can be utilized to minimize human bias.[6][7]
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a chemical compound such as this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. davjalandhar.com [davjalandhar.com]
- 2. westlab.com [westlab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. contractpharma.com [contractpharma.com]
- 7. Physical Appearance Determination Of A Drug Substance Utilizing A Commercially Available Color Guide [pharmaceuticalonline.com]
Spectroscopic Profile of 5-Chloro-2-mercaptobenzoxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-mercaptobenzoxazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₄ClNOS, and it has a molecular weight of 185.63 g/mol .[1] The structural and spectral data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum of this compound in DMSO-d₆ reveals characteristic signals for the aromatic protons and the thiol group.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13.99 | Singlet | 1H | SH |
| ~7.52 | Doublet | 1H | Aromatic CH |
| ~7.28-7.31 | Multiplet | 2H | Aromatic CH |
¹³C NMR Data
| Carbon Atom | Estimated Chemical Shift (δ) ppm |
| C=S (C2) | ~180-185 |
| Aromatic C-Cl (C5) | ~125-130 |
| Aromatic CH | ~110-140 |
| Aromatic Quaternary | ~140-150 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. Data is typically acquired as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[1][3]
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3000 | Aromatic C-H stretch |
| ~2550-2600 | S-H stretch (thiol) |
| 1600-1585 | C=C stretch (in-ring aromatic) |
| 1550-1475 | N-O asymmetric stretch |
| 1335-1250 | C-N stretch (aromatic amine) |
| 1320-1000 | C-O stretch |
| 850-550 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry data, particularly from Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Ion |
| 183.9629 | [M-H]⁻ |
| 186.1 | [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy Protocol
High-resolution ¹H and ¹³C NMR spectra are to be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution into a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: 300 or 500 MHz
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: 298 K
Infrared (IR) Spectroscopy Protocol
FTIR spectra are to be obtained using a Fourier Transform Infrared Spectrometer. The solid sample can be analyzed using the KBr pellet method or an ATR accessory.
KBr Pellet Method:
-
Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer for analysis.
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum.
Instrument Parameters:
-
Spectrometer: FTIR Spectrometer
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
Mass Spectrometry (MS) Protocol
LC-MS analysis is to be performed using a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter.
LC-MS Parameters:
-
Chromatography: Reverse-phase HPLC
-
Column: C18 column
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Ionization: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole
References
The Pharmacological Potential of 5-Chloro-2-mercaptobenzoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-mercaptobenzoxazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the current state of research into its potential therapeutic applications, with a focus on its anticancer, antimicrobial, antifungal, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside a comprehensive summary of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its mechanisms of action and evaluation processes.
Introduction
This compound, a derivative of benzoxazole, possesses a reactive thiol group and a chlorine substituent, which contribute to its diverse chemical reactivity and biological profile.[1][2] Its structural scaffold has been utilized as a starting point for the synthesis of numerous derivatives with a wide range of pharmacological activities.[3] This guide will explore the key biological activities of this compound and its analogues, presenting the available quantitative data, experimental methodologies, and mechanistic insights to support further research and development in this area.
Anticancer Activity
Derivatives of this compound have demonstrated promising anticancer properties, particularly as inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2), an enzyme critically involved in DNA repair mechanisms in cancer cells.
Quantitative Anticancer Data
The following tables summarize the in vitro cytotoxicity and PARP-2 inhibitory activity of newly synthesized benzoxazole derivatives.
Table 1: In Vitro Cytotoxicity of 5-Chlorobenzoxazole Derivatives against Breast Cancer Cell Lines
| Compound | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 11 | 5.63 | 3.79 |
| 12 | 6.14 | 6.05 |
| 13 | 7.52 | 8.38 |
| 14 | 10.78 | 12.47 |
| 21 | 12.18 | 16.87 |
| 25 | 15.56 | 18.46 |
| 27 | 11.32 | 16.70 |
| Sorafenib (Standard) | 7.47 | 7.26 |
Data sourced from a study on benzoxazole derivatives as potential anti-breast cancer agents.
Table 2: In Vitro PARP-2 Inhibitory Activity of Selected 5-Chlorobenzoxazole Derivatives
| Compound | PARP-2 IC₅₀ (µM) |
| 11 | 0.19 |
| 12 | 0.07 |
| 13 | 0.106 |
| 14 | 0.084 |
| 25 | 0.074 |
| 27 | 0.057 |
| Olaparib (Standard) | 0.02 |
Data represents the concentration required for 50% inhibition of PARP-2 enzyme activity.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is then determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway: PARP-2 Inhibition
The anticancer activity of these compounds is linked to the inhibition of PARP-2, which plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP-2, the accumulation of unrepaired DNA damage leads to cell death, particularly in cancer cells with existing DNA repair defects.
Caption: PARP-2 Inhibition Pathway.
Antimicrobial and Antifungal Activity
Derivatives of this compound and related structures have been investigated for their activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial and Antifungal Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, which share a similar structural core.
Table 3: Minimum Inhibitory Concentration (MIC) of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives (µg/mL)
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Candida albicans |
| P2A | >312 | >312 | >312 | >312 |
| P2B | >312 | >312 | >312 | >156 |
| P4A | >156 | >78 | >156 | >156 |
| P4B | >78 | >78 | >78 | >78 |
| P5A | >312 | >312 | >312 | >312 |
| P6A | >78 | >78 | >78 | >78 |
| Ampicillin | 1.0 | 0.5 | 1.5 | - |
| Cephalexin | 1.0 | 0.5 | 1.5 | - |
| Miconazole | - | - | - | 1.0 |
Data from a study on the synthesis and screening of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives.[4]
Experimental Protocols
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Test compounds
-
Standard antibiotic/antifungal agents
-
Sterile saline or PBS
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add a standardized volume of the inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This is a preliminary method to screen for antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum
-
Sterile swabs
-
Sterile cork borer
-
Test compounds
-
Standard antibiotic/antifungal agents
Procedure:
-
Inoculation: Uniformly spread the microbial inoculum over the surface of the MHA plate using a sterile swab.
-
Well Creation: Create wells of a standard diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution to each well. Include wells for positive and negative controls.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Experimental Workflow: Antimicrobial Screening
The following diagram illustrates a typical workflow for the discovery and evaluation of new antimicrobial agents based on the this compound scaffold.
Caption: Antimicrobial Drug Discovery Workflow.
Enzyme Inhibitory Activity
2-Mercaptobenzoxazole derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in various physiological processes.
Quantitative Enzyme Inhibition Data
The following table shows the inhibition constants (Ki) of 2-mercaptobenzoxazole against several human carbonic anhydrase isoforms.
Table 4: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 2-Mercaptobenzoxazole
| hCA Isoform | Ki (µM) |
| hCA I | 88.4 |
| hCA II | 0.97 |
| hCA IX | 20.7 |
| hCA XII | 1.9 |
Data from a study on 2-mercaptobenzoxazoles as carbonic anhydrase inhibitors.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A stopped-flow CO₂ hydratase assay is commonly used to determine the inhibitory activity of compounds against CAs.
Materials:
-
Purified hCA isoforms
-
Test compounds
-
Buffer solution (e.g., Tris-HCl)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme-Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with CO₂-saturated water in the stopped-flow instrument.
-
Monitoring pH Change: The catalytic hydration of CO₂ to bicarbonate and a proton causes a pH drop, which is monitored by the change in absorbance of the pH indicator.
-
Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The IC₅₀ is determined, and the Ki is calculated using the Cheng-Prusoff equation.
Signaling Pathway: Carbonic Anhydrase Inhibition
Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide. Inhibition of this enzyme can have various therapeutic effects, such as reducing intraocular pressure in glaucoma. The inhibitor typically binds to the zinc ion in the active site of the enzyme.
Caption: Carbonic Anhydrase Inhibition Mechanism.
Conclusion
This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as scaffolds for the development of new anticancer, antimicrobial, and enzyme-inhibiting agents. Further research, including structure-activity relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy and safety evaluations, is warranted to fully explore the therapeutic potential of this versatile chemical entity. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of novel therapeutics based on the this compound core.
References
The Discovery and Development of Benzoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to an oxazole ring.[1] This privileged scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[2][3] The inherent aromaticity of the benzoxazole ring system imparts stability, while the presence of nitrogen and oxygen heteroatoms provides sites for hydrogen bonding and other non-covalent interactions with biological macromolecules.[4] This unique combination of properties has made benzoxazole derivatives a fertile ground for the discovery of novel therapeutic agents. This in-depth guide provides a comprehensive overview of the key synthetic methodologies for the preparation of benzoxazole derivatives, detailed experimental protocols, and an exploration of their significant biological activities and mechanisms of action.
Core Synthetic Methodologies
The construction of the benzoxazole core primarily relies on the formation of the oxazole ring fused to a pre-existing benzene ring. The most common strategies involve the cyclization of ortho-substituted anilines.
Condensation of o-Aminophenols with Carbonyl Compounds
One of the most classical and widely employed methods for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivatives (e.g., acid chlorides, esters, or anhydrides), or with an aldehyde.[5][6]
The Phillips synthesis involves the direct condensation of an o-aminophenol with a carboxylic acid, typically under acidic conditions and high temperatures.[6] Polyphosphoric acid (PPA) is a common catalyst and solvent for this reaction, facilitating the dehydration and cyclization steps.[6]
The reaction of an o-aminophenol with an aldehyde proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzoxazole.[7] A variety of oxidizing agents and catalysts have been developed to promote this transformation efficiently.
Table 1: Comparative Data for the Synthesis of 2-Arylbenzoxazoles from o-Aminophenol and Benzaldehyde Derivatives
| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted acidic ionic liquid gel | Solvent-free | 130 | 5 h | 85-98 | [8][9] |
| Fe3O4@SiO2-SO3H Nanoparticles | Solvent-free | 50 | 30-60 min | 87-93 | [10] |
| Sulfur (S8) / Na2S | DMSO | Ambient | - | Good | [7] |
| Fluorophosphoric acid | Ethanol | Room Temperature | 2.4 h | High | [9][11] |
| TiO2–ZrO2 | Acetonitrile | 60 | 15-25 min | 83-93 | [9] |
| Potassium-ferrocyanide | Solvent-free (Grinding) | Room Temperature | < 2 min | 87-96 | [9] |
Intramolecular Cyclization of o-Substituted Anilides
This method relies on the copper-catalyzed intramolecular C-O cross-coupling of an o-haloanilide.[3][12] The reaction is believed to proceed through an oxidative addition/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle.[12] The use of a ligand, such as 1,10-phenanthroline, can significantly accelerate the reaction.[3][12]
Table 2: Synthesis of Benzoxazoles via Copper-Catalyzed Intramolecular Cyclization of o-Haloanilides
| Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Bromoanilide | CuI / 1,10-phenanthroline | Cs2CO3 | Toluene | 110 | 7 | High | [12][13] |
| o-Iodoanilide | CuI / 1,10-phenanthroline | Cs2CO3 | Toluene | 110 | - | High | [3] |
| o-Chloroanilide | CuI / 1,10-phenanthroline | Cs2CO3 | Toluene | 110 | - | Moderate | [3] |
| o-Bromoanilide | CuO nanoparticles | K2CO3 | DMSO | 110 | - | - | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1,3-benzoxazole via Condensation of o-Aminophenol and Benzaldehyde using a Brønsted Acidic Ionic Liquid Gel Catalyst[8]
Materials:
-
o-Aminophenol (1.0 mmol, 0.109 g)
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
Brønsted acidic ionic liquid (BAIL) gel (0.010 g, 1.0 mol %)
-
Ethyl acetate
-
Anhydrous MgSO4
Procedure:
-
In a 5 mL vessel, combine o-aminophenol, benzaldehyde, and the BAIL gel catalyst.
-
Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dissolve it in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-phenyl-1,3-benzoxazole.
Protocol 2: Synthesis of a Benzoxazole Derivative via Copper-Catalyzed Intramolecular Cyclization of an o-Bromoanilide[13]
Step 1: Preparation of the o-Bromoanilide
-
To a solution of an o-bromoaniline (0.5 mmol) in dichloromethane (5 mL), add Na2CO3 (1.0 mmol) and a benzoyl chloride derivative (0.60 mmol).
-
Reflux the reaction mixture for 3.5 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the o-bromoanilide.
Step 2: Intramolecular Cyclization
-
In a reaction vessel, combine the o-bromoanilide from Step 1, Cs2CO3 as the base, CuI as the catalyst, and N,N,N',N'-tetramethylethylenediamine (TMEDA) as the ligand in toluene.
-
Heat the reaction mixture at 110 °C for 7 hours.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and wash with water.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired benzoxazole derivative.
Key Biological Activities and Signaling Pathways
Benzoxazole derivatives exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][14] This broad spectrum of activity is attributed to their ability to interact with various biological targets.
Anticancer Activity: Inhibition of Receptor Tyrosine Kinases
Many benzoxazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that control cell growth, proliferation, and survival.[15][16] Two important RTKs targeted by benzoxazole derivatives are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[15]
VEGFR-2 Signaling Pathway: VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Benzoxazole-based inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.
c-Met Signaling Pathway: The c-Met receptor, activated by hepatocyte growth factor (HGF), is implicated in tumor invasion and metastasis. Dual inhibitors of VEGFR-2 and c-Met, including benzoxazole derivatives, are of significant interest in cancer therapy.
Caption: Inhibition of the c-Met signaling pathway by a benzoxazole derivative.
Antimicrobial Activity: Targeting DNA Gyrase and Topoisomerases
Benzoxazole derivatives have also demonstrated significant antimicrobial activity against a range of bacteria and fungi.[1] One of the key mechanisms of their antibacterial action is the inhibition of DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair in bacteria.[1] By binding to these enzymes, benzoxazole compounds can trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death. Some benzoxazole derivatives also show inhibitory activity against eukaryotic topoisomerases, which is relevant to their anticancer effects.
Caption: Mechanism of action of benzoxazole derivatives as DNA gyrase inhibitors.
Conclusion
The benzoxazole scaffold continues to be a highly valuable framework in the field of drug discovery and development. The synthetic versatility of this heterocyclic system allows for the creation of diverse libraries of compounds for biological screening. The broad spectrum of pharmacological activities, particularly in the areas of oncology and infectious diseases, underscores the therapeutic potential of benzoxazole derivatives. The ongoing exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and more effective benzoxazole-based drugs in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Parallel synthesis of a library of benzoxazoles and benzothiazoles using ligand-accelerated copper-catalyzed cyclizations of ortho-halobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. biorbyt.com [biorbyt.com]
- 7. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. esisresearch.org [esisresearch.org]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Copper-catalyzed synthesis of benzimidazoles via cascade reactions of o-haloacetanilide derivatives with amidine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Key Reactive Sites of 5-Chloro-2-mercaptobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-mercaptobenzoxazole is a versatile heterocyclic compound that has garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. Its unique structural features, characterized by a chlorinated benzoxazole core and a reactive mercapto group, impart a diverse range of chemical properties and biological activities. This technical guide provides a comprehensive overview of the key reactive sites of the this compound molecule, offering insights into its chemical behavior, and potential applications.
The molecule's reactivity is primarily governed by the thiol-thione tautomerism, the nucleophilicity of the sulfur and nitrogen atoms, and the electrophilic potential of the benzoxazole ring system. Understanding these reactive sites is crucial for the rational design of novel derivatives with tailored properties for applications such as drug development, corrosion inhibition, and the synthesis of functional materials.[1]
Thiol-Thione Tautomerism
A fundamental aspect of the reactivity of this compound is its existence as a mixture of two tautomeric forms in equilibrium: the thiol form (5-chloro-1,3-benzoxazol-2-ylthiol) and the thione form (5-chloro-3H-1,3-benzoxazole-2-thione).[2][3] The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In polar solvents, the more polar thione form tends to be the major tautomer.[4]
The thione form possesses a reactive exocyclic sulfur atom and an acidic N-H proton, while the thiol form has a nucleophilic sulfur atom. This tautomerism dictates the regioselectivity of reactions, as electrophiles can attack either the sulfur or the nitrogen atom, depending on the reaction conditions and the nature of the electrophile.
Caption: Thiol-Thione Tautomerism of this compound.
Key Reactive Sites and Their Properties
The primary reactive sites on the this compound molecule are the exocyclic sulfur atom, the nitrogen atom of the benzoxazole ring, and the aromatic benzene ring.
The Mercapto/Thione Group (C2 Position)
The most prominent reactive center is the sulfur atom at the C2 position. In its deprotonated thiolate form, it acts as a potent nucleophile, readily participating in a variety of reactions.
-
Nucleophilic Reactivity: The sulfur atom is the primary site for S-alkylation and S-acylation reactions. Its high nucleophilicity allows for the facile formation of new carbon-sulfur bonds, a key strategy in the synthesis of diverse derivatives.[1] This reactivity is fundamental to its role as a building block in organic synthesis.
-
Metal Chelation: The thiol group exhibits a strong affinity for metal ions, acting as a chelating agent. This property is the basis for its application as a corrosion inhibitor , particularly for copper and its alloys. It forms a protective film on the metal surface, preventing corrosive processes.[5][6][7]
-
Oxidation: The mercapto group can be oxidized to form a disulfide bridge, linking two molecules of this compound. This reaction is relevant in certain biological contexts and for the synthesis of dimeric structures.
The Nitrogen Atom (N3 Position)
The nitrogen atom in the benzoxazole ring also possesses nucleophilic character, particularly in the thione tautomer.
-
Nucleophilic Reactivity: While generally less nucleophilic than the sulfur atom, the nitrogen can undergo N-acylation and N-alkylation under specific conditions, often requiring a strong base to deprotonate the N-H group.[8][9] The regioselectivity of N- versus S-alkylation can be controlled by the choice of solvent, base, and electrophile.
The Benzoxazole Ring System
The aromatic benzene ring of the benzoxazole core can undergo electrophilic aromatic substitution reactions. The directing effects of the fused oxazole ring and the chloro substituent influence the position of substitution.
-
Electrophilic Aromatic Substitution: The electron-donating nature of the oxygen and nitrogen atoms of the oxazole ring tends to activate the benzene ring towards electrophilic attack. However, the chloro substituent is a deactivating group. The positions ortho and para to the activating groups are generally favored.
Computational Analysis of Reactivity
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich regions, particularly the sulfur and nitrogen atoms, indicating their propensity to act as electron donors in chemical reactions. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the aromatic system, suggesting its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface. Regions of negative potential (electron-rich, typically colored red) are susceptible to electrophilic attack, while regions of positive potential (electron-poor, typically colored blue) are prone to nucleophilic attack. For this compound, the most negative potential is expected to be localized around the sulfur and nitrogen atoms, confirming them as the primary nucleophilic centers.[10][11]
Caption: Workflow for Computational Analysis of Reactivity.
Quantitative Data
Specific quantitative data for this compound is scarce in the literature. However, data for related compounds can provide useful estimations.
| Property | Value | Remarks |
| pKa | Not available | The pKa of the N-H proton in the thione form is expected to be in the acidic range, facilitating deprotonation. The pKa of the S-H in the thiol form would be lower than that of a typical aliphatic thiol due to the aromatic ring. For the related 5-chloro-2-mercaptobenzothiazole, a predicted pKa of 8.88 has been reported.[12] |
| Molecular Weight | 185.63 g/mol | [2] |
| XLogP3-AA | 2.4 | A measure of lipophilicity.[2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Experimental Protocols
The following are detailed methodologies for key reactions involving the reactive sites of this compound, adapted from established procedures for similar compounds.
S-Alkylation of this compound
This protocol describes the synthesis of S-alkylated derivatives, a common strategy for modifying the molecule.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or Dimethylformamide (DMF)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve this compound (1 equivalent) in acetone or DMF in a reaction vessel.
-
Add a base such as potassium carbonate (1.5 equivalents) or sodium hydroxide (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate anion.
-
Slowly add the alkyl halide (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Experimental Workflow for S-Alkylation.
N-Acylation of this compound
This protocol outlines a general procedure for the N-acylation of the thione tautomer.[8][9]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Stirring apparatus
-
Reaction vessel under inert atmosphere
Procedure:
-
Dissolve this compound (1 equivalent) in an anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base such as triethylamine (1.5 equivalents) or pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Significance and Signaling Pathways
The reactivity of this compound is directly linked to its biological activities.
-
Antimicrobial Activity: Benzoxazole derivatives are known to exhibit a broad spectrum of antimicrobial activities. The mechanism of action can vary, but for some related compounds, it involves the inhibition of essential bacterial enzymes like DNA gyrase .[13][14][15] The ability of the molecule to chelate metal ions or to interact with active site residues of enzymes through its sulfur and nitrogen atoms is likely crucial for its antimicrobial effects.
Caption: Postulated Mechanism of DNA Gyrase Inhibition.
-
Anti-inflammatory Activity: Some benzoxazole derivatives have shown anti-inflammatory properties, potentially through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) . The structural features of the molecule allow it to fit into the active sites of these enzymes and interfere with their function.
Conclusion
This compound is a molecule with a rich and versatile chemistry, primarily dictated by the reactive thiol/thione group and the benzoxazole core. The key reactive sites—the sulfur and nitrogen atoms—serve as handles for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives. The ability of these sites to engage in nucleophilic reactions, metal chelation, and interactions with biological macromolecules underpins the compound's utility in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and professionals to explore and exploit the chemical potential of this important heterocyclic compound. Further quantitative studies on its reactivity and detailed investigations into its biological mechanisms of action will undoubtedly unlock new and exciting applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H4ClNOS | CID 708870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 4. echemcom.com [echemcom.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-Chloro-2-mercaptobenzothiazole CAS#: 5331-91-9 [m.chemicalbook.com]
- 13. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Chloro-2-mercaptobenzoxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Chloro-2-mercaptobenzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a chlorinated benzoxazole core with a thiol group, provides a versatile scaffold for the synthesis of novel bioactive molecules and functional materials.[1][2][3] This document provides a detailed, standardized protocol for the synthesis of this compound, derived from established chemical literature.
Reaction Scheme:
The predominant synthetic route to this compound involves the reaction of 2-amino-4-chlorophenol with an alkali metal trithiocarbonate or carbon disulfide in an alkaline medium.[1][4] The general reaction is depicted below:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound based on a typical laboratory-scale preparation.
| Parameter | Value | Reference |
| Reactants | ||
| 5-Chloro-2-aminophenol | 170.8 g (84.1% strength) | [4][5] |
| Sodium trithiocarbonate (48% aq. solution) | 336.9 g | [4][5] |
| Sodium hydroxide (33° Bé) | 121.6 ml | [4][5] |
| Water | 250 ml | [4][5] |
| Reaction Conditions | ||
| Temperature | 95-100 °C (Reflux) | [4] |
| Reaction Time | 3 hours | [4][5] |
| Product Information | ||
| Product Name | This compound | [6][7] |
| Molecular Formula | C₇H₄ClNOS | [3][6][7] |
| Molecular Weight | 185.63 g/mol | [6][7] |
| Melting Point | 221-224 °C | [4] |
| Yield | ~96-97% | [4] |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Equipment:
-
5-Chloro-2-aminophenol (84.1% strength)
-
Sodium trithiocarbonate (48% aqueous solution)
-
Sodium hydroxide solution (33° Bé)
-
Sulfuric acid
-
Water
-
Stirred flask with a thermometer and reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a stirred flask equipped with a thermometer and a reflux condenser, combine 170.8 g of 84.1% strength 5-chloro-2-aminophenol, 336.9 g of 48% strength aqueous sodium trithiocarbonate solution, 121.6 ml of sodium hydroxide solution (33° Bé), and 250 ml of water.[4][5]
-
Reaction: While stirring continuously, heat the mixture to boiling under reflux (approximately 95-100 °C) and maintain this temperature for 3 hours.[4]
-
Cooling: After the reaction is complete, cool the reaction mixture.
-
Precipitation: Precipitate the product by the addition of sulfuric acid in a known manner to reach an acidic pH.[1][4]
-
Filtration and Washing: Filter off the precipitated 6-chloro-2-mercaptobenzoxazole and wash the filter cake with water until it is salt-free.[4][5]
Visualizations
Experimental Workflow Diagram:
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Hypothetical Application):
While the primary request is for a synthesis protocol, this compound derivatives are explored for their biological activities. The following is a hypothetical signaling pathway diagram illustrating a potential mechanism of action for a derivative.
Caption: Hypothetical signaling pathway inhibited by a derivative.
References
- 1. Buy this compound | 22876-19-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 22876-19-3: this compound [cymitquimica.com]
- 4. US4677209A - Process for the preparation of 2-mercaptobenzoxazoles - Google Patents [patents.google.com]
- 5. JPH0733375B2 - Method for producing 2-mercaptobenzoxazole - Google Patents [patents.google.com]
- 6. This compound | C7H4ClNOS | CID 708870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 5-Chloro-2-mercaptobenzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and antimicrobial screening of novel derivatives of 5-Chloro-2-mercaptobenzoxazole. This class of compounds holds significant promise in the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens. The protocols detailed below outline a systematic approach to generate a library of S-substituted derivatives and corresponding Schiff bases, followed by their evaluation against a panel of pathogenic bacteria and fungi.
Introduction
Benzoxazole and its derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] The incorporation of a chlorine atom at the 5-position and a mercapto group at the 2-position of the benzoxazole ring provides a versatile scaffold for chemical modification. The mercapto group, in particular, serves as a nucleophilic handle for the introduction of various substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.[2] This document details the synthetic pathways to create a diverse set of this compound derivatives and the methodologies for assessing their antimicrobial efficacy.
Experimental Protocols
The synthesis of the target derivatives is accomplished through a multi-step process, beginning with the formation of the core this compound structure, followed by S-alkylation and subsequent condensation to yield Schiff bases.
Protocol 1: Synthesis of this compound (1)
This protocol is adapted from established methods for the synthesis of 2-mercaptobenzoxazoles.
Materials:
-
2-Amino-4-chlorophenol
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol (95%)
-
Glacial acetic acid
-
Activated charcoal
Procedure:
-
In a 250 mL round-bottom flask, combine 2-amino-4-chlorophenol (0.1 mol), potassium hydroxide (0.1 mol), and 150 mL of 95% ethanol.
-
To this mixture, add carbon disulfide (0.12 mol) dropwise with stirring.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, add a small amount of activated charcoal to the hot solution and reflux for an additional 15 minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool to room temperature, then acidify with glacial acetic acid with vigorous stirring.
-
The precipitate of this compound (1) will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis of 2-((5-Chlorobenzoxazol-2-yl)thio)acetohydrazide (3)
This protocol outlines the S-alkylation of the synthesized mercaptobenzoxazole followed by hydrazinolysis.
Materials:
-
This compound (1)
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Hydrazine hydrate (80%)
-
Ethanol
Step 2a: Synthesis of Ethyl 2-((5-chlorobenzoxazol-2-yl)thio)acetate (2)
-
In a round-bottom flask, dissolve this compound (1) (0.05 mol) in 100 mL of dry acetone.
-
Add anhydrous potassium carbonate (0.075 mol) to the solution.
-
To this suspension, add ethyl chloroacetate (0.055 mol) dropwise.
-
Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
After the reaction is complete, filter off the potassium carbonate.
-
Remove the acetone from the filtrate under reduced pressure.
-
The resulting crude product, Ethyl 2-((5-chlorobenzoxazol-2-yl)thio)acetate (2), can be purified by recrystallization from ethanol.
Step 2b: Synthesis of 2-((5-Chlorobenzoxazol-2-yl)thio)acetohydrazide (3)
-
Dissolve Ethyl 2-((5-chlorobenzoxazol-2-yl)thio)acetate (2) (0.04 mol) in 80 mL of ethanol.
-
Add hydrazine hydrate (80%, 0.08 mol) to the solution.
-
Reflux the mixture for 6-8 hours.
-
Upon cooling, a solid precipitate of 2-((5-Chlorobenzoxazol-2-yl)thio)acetohydrazide (3) will form.
-
Collect the product by filtration, wash with cold ethanol, and dry.
Protocol 3: Synthesis of Schiff Bases of this compound (4a-e)
This general procedure describes the condensation reaction between the acetohydrazide derivative and various aromatic aldehydes.
Materials:
-
2-((5-Chlorobenzoxazol-2-yl)thio)acetohydrazide (3)
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 2-((5-Chlorobenzoxazol-2-yl)thio)acetohydrazide (3) (0.01 mol) in 50 mL of ethanol.
-
Add the respective substituted aromatic aldehyde (0.01 mol) and a few drops of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, the Schiff base product will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
The final products (4a-e) can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.
Protocol 4: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Materials and Reagents:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria)
-
Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., 1024 µg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to obtain a concentration range (e.g., 512 µg/mL to 1 µg/mL).
-
Prepare a microbial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Data Presentation
The synthesized compounds should be characterized by various spectroscopic techniques, and the antimicrobial activity data should be systematically tabulated for clear comparison.
Table 1: Physicochemical and Spectroscopic Data of Synthesized Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | IR (cm⁻¹) ν(C=N, C=O) | ¹H NMR (δ ppm) |
| 1 | C₇H₄ClNOS | 185.63 | 280-285 | - | - | - |
| 2 | C₁₁H₉ClNO₃S | 270.71 | - | - | - | - |
| 3 | C₉H₇ClN₄O₂S | 270.70 | - | - | - | - |
| 4a | C₁₆H₁₁ClN₄O₂S | 358.80 | - | - | - | - |
| 4b | C₁₆H₁₀Cl₂N₄O₂S | 393.25 | - | - | - | - |
| 4c | C₁₇H₁₃ClN₄O₃S | 388.83 | - | - | - | - |
| 4d | C₁₆H₁₀ClN₅O₄S | 403.80 | - | - | - | - |
| 4e | C₁₆H₁₁ClN₄O₃S | 374.80 | - | - | - | - |
Note: The data in this table is hypothetical and should be replaced with actual experimental results.
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound Derivatives
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 4a | 64 | 128 | 256 | 512 | 128 | 256 |
| 4b | 32 | 64 | 128 | 256 | 64 | 128 |
| 4c | 128 | 256 | 512 | >512 | 256 | 512 |
| 4d | 16 | 32 | 64 | 128 | 32 | 64 |
| 4e | 32 | 64 | 128 | 256 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | 2 | 4 | NA | NA |
| Fluconazole | NA | NA | NA | NA | 8 | 16 |
Note: The data in this table is representative and should be replaced with actual experimental results. NA: Not Applicable.
Visualizations
Experimental Workflow
The overall experimental process, from the synthesis of the initial precursor to the final antimicrobial evaluation, is depicted in the following workflow diagram.
Caption: Synthetic and evaluation workflow for this compound derivatives.
Potential Mechanism of Action: Inhibition of DNA Gyrase
While the exact mechanism of action for these novel compounds needs to be elucidated through further studies, many heterocyclic compounds are known to exert their antimicrobial effects by inhibiting essential bacterial enzymes. One such target is DNA gyrase, an enzyme crucial for DNA replication. The benzoxazole scaffold could potentially bind to the active site of DNA gyrase, preventing its function and leading to bacterial cell death.[4]
Caption: Postulated inhibitory action on bacterial DNA gyrase.
References
- 1. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of 5-Chloro-2-mercaptobenzoxazole in Agricultural Chemicals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Chloro-2-mercaptobenzoxazole and its derivatives in the field of agricultural chemicals. The information compiled herein is intended to guide research and development efforts in exploring the potential of this compound as a fungicide and nitrification inhibitor.
Antifungal Applications
This compound and its derivatives have demonstrated notable antifungal properties against a range of plant pathogens. The core structure of benzoxazole is recognized for its biological activities, and substitutions on this scaffold can significantly influence its efficacy.
Quantitative Antifungal Activity Data
While specific minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) values for this compound against phytopathogens are not extensively documented in publicly available literature, studies on its derivatives provide valuable insights into the potential of this chemical class. The following table summarizes the antifungal activity of various benzoxazole derivatives against several plant pathogenic fungi.
| Compound/Derivative | Target Fungus | Efficacy Metric | Value (µg/mL) | Reference |
| 2-(phenoxymethyl)benzo[d]oxazole (5a) | Fusarium solani | IC50 | 12.27 - 65.25 | [1] |
| 2-(phenoxymethyl)benzo[d]oxazole (5a) | Botrytis cinerea | IC50 | 19.92 | [1] |
| 2-((4-fluorophenoxy)methyl)benzo[d]oxazole (5b) | Fusarium solani | IC50 | 15.98 | [1] |
| 2-((2-acetylphenoxy)methyl)benzo[d]oxazole (5h) | Fusarium solani | IC50 | 4.34 | [1] |
| 2-(2,4-dichlorophenyl)-1,3-benzoxazole (g) | Various Fungi | MIC | Inhibited growth of all tested fungi | [2] |
| 2-(4-chlorophenyl)-1,3-benzoxazole (f) | Various Fungi | MIC | Inhibited growth of all tested fungi | [2] |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P2B) | Candida albicans | Antifungal Activity | Good activity, half of Miconazole | [3][4] |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives (P4A, P4B) | Various Fungi | Antifungal Activity | Good activity, half of Ampicillin and Cephalexin | [3][4] |
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mode of action for many azole-containing fungicides, including benzoxazole derivatives, is the inhibition of ergosterol biosynthesis.[3][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6][7]
The key enzyme targeted in this pathway is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[3][5] Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[6][7] This disruption of the cell membrane structure and function ultimately leads to the inhibition of fungal growth and cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 6. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-2-mercaptobenzoxazole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chloro-2-mercaptobenzoxazole as a versatile intermediate in the synthesis of pharmacologically active compounds. Detailed protocols and quantitative data are presented to facilitate its application in drug discovery and development.
Overview of this compound
This compound is a heterocyclic compound containing a benzoxazole core, functionalized with a chloro group at the 5-position and a mercapto group at the 2-position. This substitution pattern makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The mercapto group serves as a nucleophile, enabling facile derivatization through S-alkylation and other reactions. The benzoxazole scaffold itself is a well-established pharmacophore found in numerous drugs with diverse therapeutic applications.
Chemical Properties:
| Property | Value |
| CAS Number | 22876-19-3[1] |
| Molecular Formula | C₇H₄ClNOS[1] |
| Molecular Weight | 185.63 g/mol [1] |
| Appearance | White to light yellow solid[1] |
| Melting Point | 280-285 °C[1] |
| Purity | ≥ 98% (HPLC)[1] |
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the development of various therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.[1] Its derivatives have shown potent activity against a range of biological targets.
Synthesis of Anticancer Agents
Derivatives of 2-mercaptobenzoxazole have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The general synthetic approach involves the S-alkylation of the mercapto group followed by further functionalization.
Table 1: Cytotoxicity of 2-Mercaptobenzoxazole Derivatives against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound | HepG2 | MCF-7 | MDA-MB-231 | HeLa |
| 4b | 19.34 | 15.67 | 9.72 | 18.45 |
| 4d | 12.87 | 8.43 | 4.19 | 10.21 |
| 5d | 7.21 | 4.33 | 2.14 | 6.88 |
| 6b | 6.83 | 3.64 | 2.14 | 5.18 |
| Doxorubicin | 4.50 | 2.10 | 1.50 | 3.20 |
| Sunitinib | 5.20 | 3.80 | 2.50 | 4.60 |
| Data adapted from a study on 2-mercaptobenzoxazole derivatives, which are structurally analogous to derivatives of this compound.[2] |
Synthesis of Antimicrobial Agents
The benzoxazole nucleus is a known pharmacophore in antimicrobial agents. Derivatives of this compound can be synthesized to target various bacterial and fungal strains.
Experimental Protocols
The following protocols are generalized methods for the synthesis of derivatives from 2-mercaptobenzoxazole and can be adapted for this compound.
General Protocol for S-Alkylation of 2-Mercaptobenzoxazole
This protocol describes the synthesis of ethyl 2-(benzo[d]oxazol-2-ylthio)acetate, a key intermediate for further derivatization.
Materials:
-
2-Mercaptobenzoxazole (or this compound)
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Acetone
Procedure:
-
To a stirred solution of 2-mercaptobenzoxazole (0.02 mol) and anhydrous potassium carbonate (0.02 mol) in 30 mL of acetone, add ethyl chloroacetate (0.023 mol).[2]
-
Reflux the reaction mixture for 5–10 hours.[2]
-
After cooling, evaporate the solvent under reduced pressure.[2]
-
The resulting oily product can be used in the next step without further purification.
Synthesis of 2-(Benzo[d]oxazol-2-ylthio)acetohydrazide
Materials:
-
Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Mix ethyl 2-(benzo[d]oxazol-2-ylthio)acetate (0.01 mol) with hydrazine hydrate (0.05 mol) and heat on a water bath for 10 minutes.[2]
-
Add 30 mL of ethanol and reflux the mixture for 6–10 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.[2]
-
Filter the precipitate and recrystallize from ethanol to obtain the pure product.[2]
Synthesis of Schiff Bases from Acetohydrazide Derivative
Materials:
-
2-(Benzo[d]oxazol-2-ylthio)acetohydrazide
-
Substituted aldehyde or isatin
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve 2-(benzo[d]oxazol-2-ylthio)acetohydrazide (1.3 mmol) and the appropriate substituted aldehyde or isatin (1.3 mmol) in 20 mL of ethanol.[2]
-
Add two drops of glacial acetic acid as a catalyst.[2]
-
Reflux the mixture for 3–5 hours.[2]
-
Cool the reaction mixture, filter the resulting precipitate, and wash with cold ethanol to obtain the final Schiff base derivative.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for producing bioactive derivatives from 2-mercaptobenzoxazole.
Caption: Synthetic workflow for the preparation of bioactive compounds.
Proposed Mechanism of Action
While specific signaling pathways for many derivatives are still under investigation, some have been shown to act as kinase or PARP-2 inhibitors. The diagram below illustrates a simplified logical relationship of this proposed mechanism.
Caption: Proposed mechanism of action for anticancer derivatives.
References
Protocol for using 5-Chloro-2-mercaptobenzoxazole in the synthesis of kinase inhibitors.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the utilization of 5-Chloro-2-mercaptobenzoxazole as a key intermediate in the synthesis of potent kinase inhibitors. This document outlines the synthetic route, experimental procedures, and biological evaluation of benzoxazole-based compounds targeting various kinases implicated in cancer and other diseases.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors. This compound is a versatile building block for the synthesis of a diverse library of benzoxazole derivatives. The presence of the chloro substituent can enhance the biological activity of the final compounds, and the mercapto group provides a reactive handle for further molecular elaboration.[1][2][3] This document details a representative synthetic protocol and presents data for similar benzoxazole-based kinase inhibitors.
Data Presentation
The following table summarizes the in vitro inhibitory activities of representative benzoxazole-based kinase inhibitors against various kinases. It is important to note that while these compounds share the core benzoxazole scaffold, they may not have been synthesized directly from this compound. However, this data provides valuable insights into the potential efficacy of this class of compounds.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line (for antiproliferative activity) | IC50 (µM) (Antiproliferative) | Reference |
| 11b | VEGFR-2 | 0.057 | MCF-7 (Breast Cancer) | - | [4] |
| c-Met | 0.181 | [4] | |||
| 1 | VEGFR-2 | 0.268 | HCT-116 (Colon Cancer) | - | [5] |
| MCF-7 (Breast Cancer) | - | [5] | |||
| 11 | VEGFR-2 | 0.361 | HCT-116 (Colon Cancer) | - | [5] |
| MCF-7 (Breast Cancer) | - | [5] | |||
| 12 | PARP-2 | 0.07 | MDA-MB-231 (Breast Cancer) | 6.14 | [3] |
| 27 | PARP-2 | 0.057 | MCF-7 (Breast Cancer) | - | [3] |
| 13l | Aurora B | - | Human Tumor Cell Lines | Dose-dependent | [6] |
| 13q | Aurora B | - | PC-3 (Prostate Cancer) | Good efficacy in xenograft model | [6] |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a 2-thioacetamido-linked benzoxazole-benzamide conjugate, a class of compounds that has shown promising kinase inhibitory activity. This protocol is adapted from established methodologies for the synthesis of similar compounds and utilizes this compound as the starting material.[5][7]
Protocol 1: Synthesis of 2-((5-chlorobenzoxazol-2-yl)thio)-N-(aryl)acetamide Derivatives
This protocol describes a two-step synthesis of the target kinase inhibitors. The first step involves the S-alkylation of this compound with a 2-chloro-N-arylacetamide.
Step 1: Synthesis of 2-chloro-N-arylacetamide
-
Reaction Setup: To a solution of the desired aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 2-chloro-N-arylacetamide.
Step 2: Synthesis of 2-((5-chlorobenzoxazol-2-yl)thio)-N-(aryl)acetamide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetone.
-
Addition of Alkylating Agent: To this suspension, add the 2-chloro-N-arylacetamide (1.1 eq.) synthesized in Step 1.
-
Reaction: Reflux the reaction mixture for 6-8 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the final 2-((5-chlorobenzoxazol-2-yl)thio)-N-(aryl)acetamide derivative.
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by benzoxazole-based kinase inhibitors and a general experimental workflow for their synthesis and evaluation.
Synthetic and evaluation workflow for kinase inhibitors.
Simplified VEGFR-2 signaling pathway and point of inhibition.
Simplified c-Met signaling pathway and point of inhibition.
Role of Aurora B kinase in mitosis and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Schiff Bases from 2-Mercaptobenzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Schiff bases derived from 2-mercaptobenzoxazole. This class of compounds holds significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3]
Introduction
Schiff bases are compounds containing an azomethine group (-C=N-) and are typically formed by the condensation of a primary amine with a carbonyl compound. When derived from the versatile 2-mercaptobenzoxazole scaffold, these compounds exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[1][4][5] The synthesis generally proceeds through a multi-step pathway involving the initial modification of the thiol group of 2-mercaptobenzoxazole, followed by the introduction of a hydrazide moiety, which is then condensed with various aldehydes to yield the target Schiff bases.[1][2][6]
General Synthesis Pathway
The common synthetic route for preparing Schiff bases from 2-mercaptobenzoxazole derivatives involves a three-step process, as illustrated in the workflow diagram below.
Caption: General three-step synthesis of Schiff bases from 2-mercaptobenzoxazole.
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis.
Step 1: Synthesis of Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate
This initial step involves the S-alkylation of 2-mercaptobenzoxazole with ethyl chloroacetate.
Materials:
-
2-Mercaptobenzoxazole
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzoxazole (0.01 mol) in dry acetone.
-
Add anhydrous potassium carbonate (0.01 mol) to the solution.
-
To this stirred solution, add ethyl chloroacetate (0.01 mol) dropwise.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 5-10 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the product from a suitable solvent like ethanol to get pure ethyl 2-(benzo[d]oxazol-2-ylthio)acetate.[4]
Step 2: Synthesis of 2-(Benzo[d]oxazol-2-ylthio)acetohydrazide
The ester intermediate is then converted to a hydrazide, which serves as the primary amine for the final condensation step.
Materials:
-
Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate
-
Hydrazine hydrate (99%)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve ethyl 2-(benzo[d]oxazol-2-ylthio)acetate (0.01 mol) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (0.01 mol) to the solution.[1]
-
Stir the reaction mixture at room temperature. Some protocols suggest leaving it for 20-22 hours, while others recommend refluxing for 6-10 hours.[1][2][3]
-
The formation of a precipitate indicates the product.
-
Filter the precipitate, wash it with cold alcohol, and dry it to obtain 2-(benzo[d]oxazol-2-ylthio)acetohydrazide.[1][3]
Step 3: Synthesis of Schiff Bases
The final step is the condensation of the acetohydrazide with various aromatic or heterocyclic aldehydes.
Materials:
-
2-(Benzo[d]oxazol-2-ylthio)acetohydrazide
-
Substituted aromatic or heterocyclic aldehyde
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, dissolve 2-(benzo[d]oxazol-2-ylthio)acetohydrazide (0.01 mol) in ethanol.
-
Add the respective aldehyde (0.01 mol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 3-6 hours.[2][3][8]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product may precipitate out upon cooling or after placing it in a refrigerator overnight.[3]
-
Filter the solid product, wash it with a small amount of cold ethanol, and dry it.
-
Recrystallize the final Schiff base from a suitable solvent (e.g., ethanol) to achieve high purity.[1][8]
Data Presentation
The following table summarizes typical characterization data for the intermediates and final Schiff base products, compiled from various literature sources.
| Compound | Synthesis Step | Typical Yield (%) | Melting Point (°C) | Key Spectral Data (FT-IR, cm⁻¹) |
| Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate | 1 | 81 | 87-89 | ~1721 (C=O of ester), ~710 (C-S-C)[4] |
| 2-(Benzo[d]oxazol-2-ylthio)acetohydrazide | 2 | 75-85 | 223-225 | ~3458, 3360 (NH-NH₂), ~1670 (C=O of amide)[2][4] |
| Schiff Base with Benzaldehyde | 3 | 70-85 | Varies | Disappearance of NH₂ bands, Appearance of ~1548 (N=CH), ~1680 (C=O of amide)[4] |
| Schiff Base with 4-chlorobenzaldehyde | 3 | Varies | Varies | Similar to above, with characteristic peaks for the substituted aromatic ring. |
| Schiff Base with Isatin derivatives | 3 | 75-82 | 165-225 | Characteristic peaks for the isatin moiety in addition to the core structure.[2] |
Note: Yields and melting points are highly dependent on the specific aldehyde used in Step 3. The spectral data provided are approximate and should be confirmed by full spectral analysis (¹H-NMR, ¹³C-NMR, Mass Spectrometry) for structural elucidation.[1]
Logical Relationship of Synthesis
The synthesis follows a logical progression of functional group transformations to build the final Schiff base molecule.
Caption: Logical flow of the synthetic pathway from starting material to final product.
Conclusion
The synthesis of Schiff bases from 2-mercaptobenzoxazole derivatives is a robust and versatile process that allows for the creation of a diverse library of compounds for biological screening. The protocols outlined above provide a clear and reproducible methodology for researchers in the field of medicinal chemistry and drug development. Careful characterization of all intermediates and final products is crucial to ensure the purity and structural integrity of the synthesized molecules. The significant biological potential of these compounds warrants further investigation into their mechanisms of action and structure-activity relationships.[2][9]
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]
- 3. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]
- 4. zenodo.org [zenodo.org]
- 5. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. 2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicrobial Studies and Anticancer Activity on HCT-116 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Chloro-2-mercaptobenzoxazole in Material Science and Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-mercaptobenzoxazole is a heterocyclic compound with a versatile chemical structure that lends itself to a variety of applications in material science and polymer chemistry. The presence of a thiol group, a substituted benzoxazole ring, and a chlorine atom provides multiple reaction sites and imparts unique properties to materials incorporating this molecule. Its applications range from enhancing the durability of polymers to protecting metals from corrosion. This document provides detailed application notes and experimental protocols for the use of this compound in these fields.
Application Notes
Corrosion Inhibition
This compound and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The molecule adsorbs onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions. The lone pairs of electrons on the nitrogen, sulfur, and oxygen atoms, as well as the π-electrons of the aromatic ring, facilitate this adsorption.
Mechanism of Action: The primary mechanism of corrosion inhibition involves the formation of a protective film on the metal surface. This can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged molecule.
-
Chemisorption: Coordinate bond formation between the heteroatoms (N, S, O) and the vacant d-orbitals of the metal.
The chlorine atom in the 5-position can enhance the adsorption process through its electron-withdrawing effect, influencing the electron density of the benzoxazole ring system.
Quantitative Data Summary:
Table 1: Corrosion Inhibition Efficiency of 2-Mercaptobenzoxazole for Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 12.5 | - |
| 0.1 | 4.8 | 61.6 |
| 0.5 | 2.1 | 83.2 |
| 1.0 | 1.1 | 91.2 |
| 5.0 | 0.5 | 96.0 |
Note: Data is illustrative and based on the performance of similar benzoxazole derivatives.
Rubber Vulcanization Accelerator
In the rubber industry, this compound can function as a vulcanization accelerator. Accelerators are crucial additives that reduce the time and temperature required for the vulcanization process, where sulfur cross-links are formed between polymer chains, converting tacky rubber into a durable, elastic material. Benzoxazole-based accelerators belong to the thiazole class, known for providing a good balance of processing safety (scorch time) and fast cure rates.
Role in Vulcanization: this compound participates in the complex series of reactions that lead to the formation of sulfur cross-links. It reacts with sulfur to form an active sulfurating agent, which then reacts with the rubber polymer chains. The chlorine substituent can influence the accelerator's activity and the properties of the final vulcanizate.
Quantitative Data Summary:
Specific vulcanization characteristics for this compound are not widely published. The table below provides typical data for a standard thiazole accelerator, 2-mercaptobenzothiazole (MBT), in a natural rubber formulation to illustrate the expected effects.
Table 2: Curing Characteristics of a Natural Rubber Compound with a Thiazole Accelerator (Illustrative)
| Parameter | Value |
| Scorch Time (ts2) at 120°C (min) | 8.5 |
| Optimum Cure Time (t90) at 140°C (min) | 12.0 |
| Maximum Torque (MH) (dNm) | 25.5 |
| Minimum Torque (ML) (dNm) | 5.2 |
| Tensile Strength (MPa) | 22 |
| Elongation at Break (%) | 550 |
Note: This data is for illustrative purposes to demonstrate the role of a thiazole-type accelerator.
Specialty Polymer and Coating Additive
This compound can be incorporated into various polymer backbones or used as an additive to enhance their properties. Its inclusion can improve thermal stability, flame retardancy, and mechanical strength.[1] In coatings, it can act as an antioxidant and anti-corrosion agent, extending the service life of the coated material.[1]
Modes of Incorporation:
-
As a monomer: The thiol group can be reacted with other functional groups to incorporate the benzoxazole moiety into the main polymer chain, for example, in the synthesis of polyamides or polythioesters.
-
As a pendant group: It can be grafted onto an existing polymer backbone.
-
As an additive: It can be physically blended with the polymer matrix.
Experimental Protocols
Protocol 1: Evaluation of Corrosion Inhibition using Weight Loss Method
Objective: To determine the inhibition efficiency of this compound for mild steel in an acidic medium.
Materials:
-
Mild steel coupons of known dimensions and composition
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Acetone
-
Distilled water
-
Analytical balance
-
Water bath or thermostat
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with a series of emery papers of increasing grit size (e.g., 200, 400, 600, 800, 1000). Degrease the coupons with acetone, wash with distilled water, and dry in a desiccator.
-
Inhibitor Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then prepare different concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mM) in 1 M HCl.
-
Weight Loss Measurement: a. Weigh the prepared coupons accurately using an analytical balance (Winitial). b. Immerse one coupon in a beaker containing 100 mL of 1 M HCl without the inhibitor (blank). c. Immerse other coupons in beakers containing 100 mL of the different inhibitor concentrations. d. Place the beakers in a water bath maintained at a constant temperature (e.g., 25°C) for a specific duration (e.g., 6 hours). e. After the immersion period, remove the coupons, wash them with distilled water, scrub with a soft brush to remove any corrosion products, rinse with acetone, and dry. f. Weigh the coupons again (Wfinal).
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ) where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), t is the immersion time (hours), and ρ is the density of the mild steel (g/cm³).
-
Inhibition Efficiency (IE %): IE % = [(CRblank - CRinhibitor) / CRblank] × 100 where CRblank is the corrosion rate in the absence of the inhibitor and CRinhibitor is the corrosion rate in the presence of the inhibitor.
-
Caption: Workflow for evaluating corrosion inhibition efficiency.
Protocol 2: Synthesis of a Polyamide Containing this compound Moiety
Objective: To synthesize a polyamide by incorporating the this compound structure into the polymer backbone. This protocol describes a two-step process where this compound is first functionalized to a dicarboxylic acid, which is then polymerized with a diamine.
Step 1: Synthesis of a Dicarboxylic Acid Monomer from this compound
Materials:
-
This compound
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Acetone (dry)
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Magnetic stirrer with hotplate
-
Round bottom flasks
-
Reflux condenser
Procedure:
-
In a round bottom flask, dissolve this compound (1 equivalent) and anhydrous potassium carbonate (1.2 equivalents) in dry acetone.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the stirred solution.
-
Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester derivative.
-
To the crude ester, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of ethanol and water.
-
Stir the mixture at room temperature overnight to hydrolyze the ester.
-
After hydrolysis, remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify with concentrated HCl to a pH of ~2.
-
The dicarboxylic acid derivative will precipitate out. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
Caption: Synthesis of the dicarboxylic acid monomer.
Step 2: Polyamide Synthesis by Direct Polycondensation
Materials:
-
Synthesized dicarboxylic acid monomer
-
An aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Calcium chloride (anhydrous)
-
Methanol
-
Nitrogen inlet
-
Mechanical stirrer
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized dicarboxylic acid (1 equivalent), the aromatic diamine (1 equivalent), and anhydrous calcium chloride in NMP.
-
Add pyridine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triphenyl phosphite (2.2 equivalents) to the stirred solution.
-
After the addition, remove the ice bath and heat the reaction mixture to 100°C for 3-4 hours under a nitrogen atmosphere.
-
The solution will become viscous as the polymer forms.
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Filter the fibrous polymer, wash it thoroughly with hot methanol and water, and dry it in a vacuum oven at 80°C.
Caption: Workflow for polyamide synthesis.
Conclusion
This compound is a valuable compound in material science and polymer chemistry with demonstrated and potential applications as a corrosion inhibitor, rubber vulcanization accelerator, and a building block for specialty polymers. The provided protocols offer a starting point for researchers to explore and quantify the benefits of incorporating this molecule into their materials. Further research is warranted to generate specific quantitative data for this compound in various applications to fully realize its potential.
References
Application Note: Development and Validation of a Stability-Indicating HPLC Method for 5-Chloro-2-mercaptobenzoxazole
Application Notes and Protocols for 5-Chloro-2-mercaptobenzoxazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-mercaptobenzoxazole is a heterocyclic organic compound with potential applications as a corrosion inhibitor for various metals, particularly in acidic environments. Its molecular structure, featuring a benzoxazole ring, a thiol group, and a chlorine atom, suggests a strong affinity for metal surfaces. The lone pairs of electrons on the nitrogen, oxygen, and sulfur atoms, along with the π-electrons of the benzene ring, facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. This process can be classified as either physisorption, chemisorption, or a combination of both.
-
Physisorption: This involves the electrostatic attraction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is a stronger form of adsorption that involves the formation of a coordinate bond between the heteroatoms (N, S, O) in the inhibitor molecule and the vacant d-orbitals of the metal atoms.
The formation of a protective film of this compound on the metal surface blocks the active sites for corrosion, thereby reducing the rate of both anodic and cathodic reactions. The effectiveness of this protective layer is influenced by factors such as the concentration of the inhibitor, the temperature of the environment, and the nature of the corrosive medium.
dot graph TD; A[Metal Surface in Corrosive Medium] -->|Anodic Dissolution| B(Metal Ions); A -->|Cathodic Reaction| C(e.g., Hydrogen Evolution); B --> D{Corrosion}; C --> D; E[this compound] -->|Adsorption| F(Protective Film on Metal Surface); F --|Blocks Active Sites| A;
end dot Figure 1: Simplified logical flow of corrosion and its inhibition.
Quantitative Data Summary
Due to a lack of extensive published data specifically for this compound, the following tables summarize representative quantitative data from studies on analogous compounds, such as 2-mercaptobenzoxazole and its derivatives, to illustrate the expected performance.
Table 1: Inhibition Efficiency of 2-Mercaptobenzoxazole Derivatives for Mild Steel in 1 M HCl at Different Concentrations (Weight Loss Method)
| Inhibitor Concentration (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| Blank | 8.50 | - |
| 0.1 | 3.23 | 62 |
| 0.5 | 1.45 | 83 |
| 1.0 | 0.77 | 91 |
| 5.0 | 0.34 | 96 |
Table 2: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl in the Absence and Presence of a 2-Mercaptobenzoxazole Derivative
| Inhibitor Concentration (mM) | Ecorr (mV vs. Ag/AgCl) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |
| Blank | -480 | 1250 | 75 | 120 | - |
| 1.0 | -465 | 112 | 70 | 115 | 91.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1 M HCl with a 2-Mercaptobenzoxazole Derivative
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 45 | 250 | - |
| 1.0 | 520 | 85 | 91.3 |
Table 4: Thermodynamic Parameters for the Adsorption of a 2-Mercaptobenzoxazole Derivative on Mild Steel in 1 M HCl
| Temperature (K) | ΔG°ads (kJ mol⁻¹) | ΔH°ads (kJ mol⁻¹) | ΔS°ads (J mol⁻¹ K⁻¹) |
| 303 | -35.2 | -18.5 | 55.1 |
| 313 | -35.8 | -18.5 | 55.3 |
| 323 | -36.4 | -18.5 | 55.4 |
| 333 | -36.9 | -18.5 | 55.6 |
Experimental Protocols
Weight Loss Method
This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.[1][2]
Materials and Equipment:
-
Metal coupons (e.g., mild steel, copper) of known dimensions
-
Abrasive papers of different grades (e.g., 240, 400, 600, 800, 1200 grit)
-
Acetone and distilled water for cleaning
-
Analytical balance (accuracy ±0.1 mg)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Water bath or thermostat
-
Glass beakers and hooks
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons thoroughly and store them in a desiccator.
-
Weigh the prepared coupons accurately using an analytical balance (W_initial).
-
Inhibitor Solution Preparation: Prepare the corrosive solution with different concentrations of this compound. A blank solution without the inhibitor should also be prepared.
-
Immersion Test: Immerse the weighed coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged.
-
Maintain a constant temperature using a water bath for a specified period (e.g., 6, 12, 24 hours).
-
Post-Immersion: After the immersion period, retrieve the coupons from the solutions.
-
Remove the corrosion products by gentle cleaning with a soft brush, followed by rinsing with distilled water and acetone.
-
Dry the coupons and reweigh them (W_final).
Calculations:
-
Corrosion Rate (CR): CR (mg cm⁻² h⁻¹) = (W_initial - W_final) / (A * t) where A is the surface area of the coupon in cm² and t is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} dot Figure 2: Experimental workflow for the weight loss method.
Electrochemical Methods
Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[3][4]
Materials and Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell (working electrode: metal specimen; counter electrode: platinum wire/graphite rod; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)
-
Metal specimen for working electrode
-
Corrosive medium with and without inhibitor
-
Computer with data acquisition and analysis software
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Experimental Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and analyze it using Nyquist and Bode plots. Fit the data to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
-
Potentiodynamic Polarization:
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density as a function of potential (Tafel plot).
-
Extrapolate the linear Tafel regions to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculations:
-
Inhibition Efficiency (IE%) from EIS: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100
-
Inhibition Efficiency (IE%) from Potentiodynamic Polarization: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100
Adsorption Isotherm and Thermodynamic Studies
To understand the interaction between the inhibitor and the metal surface, adsorption isotherms are studied. The Langmuir adsorption isotherm is commonly used for corrosion inhibitors.[5][6]
Procedure:
-
Obtain the surface coverage (θ) values from the inhibition efficiency data (θ = IE% / 100) at different inhibitor concentrations (C).
-
Plot C/θ versus C. If a straight line is obtained, the adsorption follows the Langmuir isotherm.
-
The equilibrium constant of adsorption (K_ads) can be calculated from the intercept of the line.
-
The standard free energy of adsorption (ΔG°_ads) can be calculated using the equation: ΔG°_ads = -RT ln(55.5 * K_ads) where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.
-
By conducting experiments at different temperatures, the standard enthalpy (ΔH°_ads) and entropy (ΔS°_ads) of adsorption can be determined using the van't Hoff equation.
Quantum Chemical Studies
Quantum chemical calculations, using methods like Density Functional Theory (DFT), can provide theoretical insights into the inhibitor's electronic properties and its interaction with the metal surface.[2][7] Key parameters calculated include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values indicate a greater tendency to donate electrons to the metal surface.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (μ): Provides information about the polarity of the molecule.
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Mulliken Charges: Indicate the charge distribution on the atoms, identifying potential sites for interaction with the metal surface.
These theoretical calculations can complement experimental results and aid in understanding the inhibition mechanism at a molecular level.
Conclusion
This compound shows significant promise as a corrosion inhibitor. The detailed protocols provided herein will enable researchers to systematically evaluate its performance and mechanism of action. While direct quantitative data for this specific compound is limited, the information from analogous structures strongly supports its potential efficacy. Further experimental validation is encouraged to establish a comprehensive performance profile for this compound in various corrosive environments.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Quantum chemical study on the corrosion inhibition property of some heterocyclic azole derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. physchemres.org [physchemres.org]
- 4. Journal of Electrochemical Science and Technology [jecst.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor | Materials Science [matsc.ktu.lt]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-mercaptobenzoxazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 5-Chloro-2-mercaptobenzoxazole, a key intermediate in the development of pharmaceuticals and agrochemicals.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material is 5-chloro-2-aminophenol. This is typically reacted with a source of thiocarbonyl group, such as carbon disulfide (CS₂) or an alkali metal trithiocarbonate (e.g., sodium trithiocarbonate).[2][3]
Q2: What is the role of a base in this synthesis?
A2: A base, such as potassium hydroxide or sodium hydroxide, is crucial for the reaction. It acts as a catalyst by deprotonating the aminophenol, making it a more potent nucleophile to attack the carbon disulfide or trithiocarbonate. It also facilitates the final ring closure step. Some procedures also mention the use of potassium carbonate.[2][4]
Q3: What solvents are typically used for this reaction?
A3: The reaction is often carried out in an aqueous solution or in an alcohol, such as ethanol.[2][3][5][6] The choice of solvent can influence reaction time and temperature.
Q4: How can I purify the final product?
A4: Purification is commonly achieved by recrystallization from a suitable solvent, such as ethanol.[2][6] The crude product is often precipitated from the reaction mixture by acidification with an acid like sulfuric acid or acetic acid, filtered, and then washed with water to remove salts before recrystallization.[2][3][6]
Q5: What are the key safety precautions to consider during this synthesis?
A5: Carbon disulfide is highly flammable and toxic, so it must be handled in a well-ventilated fume hood. Strong bases like potassium hydroxide and sodium hydroxide are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The final product, this compound, is classified as harmful if swallowed and can cause skin and eye irritation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Incomplete reaction: Reaction time or temperature may be insufficient. | 1a. Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). 1b. Gradually increase the reaction temperature, ensuring it does not exceed the decomposition point of reactants or products. |
| 2. Improper pH: The reaction mixture may not be sufficiently basic. | 2a. Ensure the correct amount of base is used. The pH should be alkaline to facilitate the reaction.[3] | |
| 3. Poor quality of starting materials: 5-chloro-2-aminophenol may be oxidized or impure. | 3a. Use freshly sourced or purified 5-chloro-2-aminophenol. Check the purity by measuring its melting point. | |
| Formation of Impurities | 1. Side reactions: Undesired side reactions may occur, especially at higher temperatures. | 1a. Optimize the reaction temperature. Lowering the temperature and extending the reaction time may reduce the formation of byproducts. |
| 2. Oxidation: The mercapto group is susceptible to oxidation, especially in the presence of air. | 2a. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Incomplete precipitation or washing: Salts and other soluble impurities may remain in the final product. | 3a. Ensure the product is fully precipitated by adjusting the pH. 3b. Wash the filtered product thoroughly with water until the washings are neutral. | |
| Difficulty in Product Isolation | 1. Product is too soluble in the reaction mixture. | 1a. After acidification, cool the mixture in an ice bath to promote crystallization. |
| 2. Oily product formation instead of a solid precipitate. | 2a. Try adding a different co-solvent or changing the solvent system for precipitation. 2b. Scratch the inside of the flask with a glass rod to induce crystallization. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Mercaptobenzoxazoles
The following data is derived from a patented process for the preparation of 2-mercaptobenzoxazoles, which is analogous to the synthesis of the 5-chloro derivative.
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-chloro-2-aminophenol | Sodium Trithiocarbonate | 95-100 (reflux) | 3 (addition) + 3 (reflux) | 97 | [3] |
| 5-chloro-2-aminophenol | Sodium Trithiocarbonate | 80 | 24 | 95 | [3] |
| 5-chloro-2-aminophenol | Sodium Trithiocarbonate | 50 | >24 | >90 | [3] |
| 2-aminophenol | Potassium Ethyl Xanthate | Reflux | 3 | 80 | [6] |
Note: The synthesis of 6-chloro-2-mercaptobenzoxazole is described in the patent, which is a structural isomer of the target compound. The principles of yield optimization are directly applicable.
Experimental Protocols
Protocol 1: Synthesis using Sodium Trithiocarbonate
This protocol is adapted from a patented procedure with high reported yields.[3]
-
Reaction Setup: In a stirred flask equipped with a reflux condenser and a thermometer, suspend 170.8 g of 84.1% strength 5-chloro-2-aminophenol in 350 ml of water.
-
Heating: Warm the suspension to 95-100 °C.
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Reagent Addition: While stirring, meter in a solution of 336.9 g of a 48% strength by weight aqueous sodium trithiocarbonate solution over the course of 3 hours at this temperature.
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Reflux: After the addition is complete, boil the mixture under reflux for an additional 3 hours.
-
Work-up:
-
Cool the reaction mixture.
-
Precipitate the product by adding sulfuric acid until the solution is acidic.
-
Filter off the resulting precipitate.
-
Wash the filter cake with water until it is salt-free.
-
Dry the product at 80 °C under vacuum.
-
Protocol 2: Synthesis using Carbon Disulfide and Potassium Hydroxide
This is a general and widely used method for the synthesis of 2-mercaptobenzoxazoles.[2][6]
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Reaction Setup: In a round-bottom flask, dissolve 5.65 g of potassium hydroxide in 15 ml of water and 100 ml of 95% ethanol.
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Addition of Starting Material: Add 14.35 g of 5-chloro-2-aminophenol to the solution.
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Addition of Carbon Disulfide: To the stirred mixture, add 6.19 ml of carbon disulfide.
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Reflux: Heat the mixture under reflux for 3 to 4 hours.
-
Work-up:
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Pour the reaction mixture into ice-cold water.
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Acidify the mixture with acetic acid or hydrochloric acid to precipitate the product.
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Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of 5-Chloro-2-mercaptobenzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-mercaptobenzoxazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent byproduct formation.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction of the starting material, 5-chloro-2-aminophenol. | Ensure the purity of the 5-chloro-2-aminophenol. The presence of impurities can lead to the formation of insoluble color lakes, reducing the overall yield. Consider recrystallizing the starting material if its purity is questionable. Optimize reaction time and temperature to drive the reaction to completion. |
| Side reactions consuming the starting materials or intermediates. | Carefully control the reaction temperature. Elevated temperatures can promote the formation of polymeric "tar-like" byproducts. Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating. | |
| Product Contamination with Unreacted Starting Material | Insufficient reaction time or non-optimal reaction conditions. | Increase the reaction time and/or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of 5-chloro-2-aminophenol. |
| Inefficient purification. | Recrystallize the crude product from a suitable solvent such as ethanol.[1] For persistent impurities, consider column chromatography. | |
| Formation of Dark, Tarry Byproducts | Polymerization of intermediates or the final product at elevated temperatures. | Maintain the reaction temperature within the recommended range. The use of an inert atmosphere (e.g., nitrogen) can sometimes mitigate oxidative side reactions that may contribute to tar formation. |
| Use of impure starting materials. | As mentioned previously, ensure the high purity of 5-chloro-2-aminophenol. | |
| Presence of Sulfur-Containing Impurities (other than the desired product) | Side reactions of carbon disulfide. | Use the appropriate stoichiometry of carbon disulfide. Excess carbon disulfide can lead to the formation of undesired sulfur-containing byproducts. |
| Decomposition of the intermediate dithiocarbamate. | The reaction of amines with carbon disulfide proceeds through a dithiocarbamate intermediate.[2][3] Uncontrolled decomposition of this intermediate can lead to various byproducts. Ensure gradual heating and controlled reaction conditions. | |
| Difficult Filtration of the Product | The presence of fine, tarry particles clogging the filter medium. | Allow the reaction mixture to cool completely before filtration to ensure maximum precipitation of the product and minimize the solubility of byproducts. Consider adding a filter aid (e.g., celite) to the filtration setup. Washing the crude product with a non-polar solvent may help remove some tarry residues before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most frequently encountered byproducts include:
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Unreacted 5-Chloro-2-aminophenol: This is a common impurity resulting from an incomplete reaction.
-
Polymeric "tar-like" substances: These are complex, high-molecular-weight materials formed from the polymerization of reaction intermediates or the product itself, often at elevated temperatures.[4]
-
Thiourea derivatives: These can form through side reactions of the aminophenol with carbon disulfide, particularly if reaction conditions are not optimal.
-
Disulfide derivatives: Oxidation of the desired mercapto group can lead to the formation of the corresponding disulfide.
Q2: What is the general experimental protocol for the synthesis of this compound?
A2: A general and widely used method involves the reaction of 5-chloro-2-aminophenol with carbon disulfide in the presence of a base.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-aminophenol in a suitable solvent, such as ethanol.
-
Add a base, typically potassium hydroxide or sodium hydroxide, to the solution.
-
To this mixture, add carbon disulfide dropwise while stirring.
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Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the crude this compound.
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Collect the precipitate by filtration, wash it with water to remove salts, and dry it.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (5-chloro-2-aminophenol) from the product. The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What is the role of the base in this synthesis?
A4: The base plays a crucial role in deprotonating the phenolic hydroxyl group and the amino group of 5-chloro-2-aminophenol, increasing its nucleophilicity. It also facilitates the reaction with carbon disulfide to form the dithiocarbamate intermediate, which is a key step in the cyclization process to form the benzoxazole ring.
Visualizing the Synthesis and Byproduct Formation
The following diagrams illustrate the key reaction pathway and potential side reactions.
References
Technical Support Center: Purification of 5-Chloro-2-mercaptobenzoxazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude 5-Chloro-2-mercaptobenzoxazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials such as 2-amino-4-chlorophenol, residual reagents like potassium ethyl xanthate, and byproducts from side reactions. The nature of impurities will largely depend on the synthetic route employed.
Q2: My purified this compound has a low melting point. What could be the issue?
A low or broad melting point range typically indicates the presence of impurities. The reported melting point for pure this compound is in the range of 280-285°C[1][2]. If your product melts at a lower temperature, further purification is recommended. Consider recrystallization or column chromatography to remove contaminants.
Q3: I am having trouble dissolving the crude product for recrystallization. What solvents are recommended?
This compound has low solubility in water but is soluble in some organic solvents[3]. Ethanol is a commonly used solvent for the recrystallization of this compound and its derivatives[4]. If solubility is still an issue, gentle heating or trying a solvent mixture might be effective.
Q4: After acidic precipitation, my product is an oily substance instead of a solid. What should I do?
The formation of an oil suggests that the product may be impure or that it is not fully precipitating. Ensure the pH is adjusted correctly (a pH of 4 to 5 is suggested for precipitation with hydrochloric acid)[5]. Try cooling the mixture in an ice bath to encourage solidification. If an oil persists, you can attempt to extract the product with a suitable organic solvent like ethyl acetate, followed by washing, drying, and solvent evaporation[5].
Q5: Column chromatography is giving poor separation. How can I optimize the conditions?
Poor separation can be due to an inappropriate solvent system or issues with the stationary phase. For silica gel column chromatography, a mobile phase of dichloromethane and methanol in a 49:1 ratio has been reported to be effective[5]. If you are still facing issues, consider the following:
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Gradient Elution: Start with a less polar solvent system and gradually increase the polarity.
-
TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to identify an optimal solvent system that gives good separation of your product from impurities.
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Sample Loading: Ensure the sample is concentrated and loaded onto the column in a narrow band.
Q6: Can I purify this compound without using column chromatography?
Yes, other methods can be effective. A common alternative is recrystallization from a suitable solvent like ethanol[4]. Another approach involves dissolving the crude product in an aqueous base, filtering out any insoluble impurities, and then re-precipitating the product by adding acid[5].
Purification Data Summary
The following tables summarize quantitative data from various purification protocols for this compound.
| Purification Method | Eluent/Solvent System | Yield | Purity/Melting Point | Reference |
| Silica Gel Chromatography | Dichloromethane:Methanol (49:1) | 57% | Not Specified | [5] |
| Acid Precipitation | Water, Hydrochloric Acid (to pH 4-5) | 90.2% | Not Specified | [5] |
| Washing and Drying | Ice water, n-hexane | 99.1% | Not Specified | [5] |
| Recrystallization | Ethanol | N/A | Not Specified | [4] |
Experimental Protocols
1. Purification by Acid Precipitation
This method is suitable for crude products synthesized in a basic medium.
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Step 1: Dissolve the crude this compound in a minimal amount of an appropriate aqueous base (e.g., dilute sodium hydroxide).
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Step 2: Stir the solution to ensure all the desired product has dissolved.
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Step 3: Filter the solution to remove any insoluble impurities.
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Step 4: Slowly add a dilute acid, such as 1M hydrochloric acid, to the filtrate while stirring until the pH of the solution reaches 4-5[5].
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Step 5: A white solid of this compound should precipitate out of the solution[5].
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Step 6: Cool the mixture in an ice bath to maximize precipitation.
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Step 7: Collect the solid by vacuum filtration.
-
Step 8: Wash the solid with cold water and then with a non-polar solvent like n-hexane to remove residual impurities[5].
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Step 9: Dry the purified product under reduced pressure.
2. Purification by Silica Gel Column Chromatography
This method is effective for separating the target compound from impurities with different polarities.
-
Step 1: Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., dichloromethane).
-
Step 2: Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Step 3: Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent.
-
Step 4: Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Step 5: Elution: Begin eluting the column with the mobile phase (e.g., dichloromethane:methanol = 49:1)[5].
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Step 6: Fraction Collection: Collect the eluent in fractions.
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Step 7: Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Step 8: Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
Caption: Overview of purification pathways for crude this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Technical Support Center: Overcoming Solubility Challenges of 5-Chloro-2-mercaptobenzoxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Chloro-2-mercaptobenzoxazole in organic solvents.
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the dissolution of this compound.
Q1: My this compound is not dissolving in my chosen organic solvent. What should I do?
A1: If you are experiencing poor dissolution, consider the following troubleshooting steps:
-
Solvent Selection: this compound, like many benzoxazole derivatives, has limited solubility in non-polar organic solvents. Based on synthetic protocols, it is suggested to have some solubility in polar aprotic solvents. Consider switching to or using a co-solvent system with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
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Increase Temperature: Gently warming the solvent can increase the solubility of the compound. However, be cautious of potential degradation at elevated temperatures. Monitor for any color changes or precipitate formation upon cooling, which might indicate supersaturation.
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Particle Size Reduction: The surface area of the solute is a key factor in dissolution rates. If you have the compound in a crystalline form, grinding it to a fine powder can improve its dissolution.
-
Sonication: Using an ultrasonic bath can help to break down agglomerates and increase the interaction between the solvent and the solute, thereby accelerating dissolution.
Q2: I have dissolved the compound with heating, but it precipitates out upon cooling to room temperature. How can I prevent this?
A2: Precipitation upon cooling is a sign of supersaturation. To maintain a stable solution, you can try the following:
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Co-solvent System: The addition of a second, miscible solvent in which the compound is more soluble can help to keep it in solution at lower temperatures.
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Formulation Strategies: For downstream applications, consider formulating the compound using techniques like solid dispersions or cyclodextrin complexation, which can enhance and maintain solubility.
Q3: Are there any general recommendations for a starting solvent to dissolve this compound?
A3: While specific quantitative data is limited, a good starting point for dissolving this compound for experimental purposes would be high-purity DMSO or DMF. For applications where these solvents are not suitable, a systematic approach to test other solvents is recommended.
Solubility Data Summary
| Solvent Category | Examples | Qualitative Solubility | Notes |
| Polar Aprotic | DMSO, DMF | Soluble | Often used as reaction solvents for this compound, indicating good solubility. |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble | May require heating or co-solvents to achieve desired concentrations. |
| Less Polar | Acetone | Sparingly Soluble | Has been used as a reaction medium, suggesting some degree of solubility, potentially with heating. |
| Non-Polar | Toluene, Hexane | Likely Insoluble | Due to the polar nature of the benzoxazole ring, solubility in non-polar solvents is expected to be very low. |
| Aqueous | Water | Insoluble | Benzoxazole derivatives are known for their poor aqueous solubility.[1] |
Experimental Protocols
For researchers needing to enhance the solubility of this compound for their specific applications, the following general protocols can be adapted.
Protocol 1: Co-solvency for Enhanced Solubility
This method involves using a mixture of solvents to increase the solubility of a compound.
Methodology:
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Primary Solvent Selection: Choose a primary solvent that is compatible with your experimental system but in which this compound has low solubility.
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Co-solvent Selection: Select a co-solvent in which the compound is known to be more soluble (e.g., DMSO).
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Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen co-solvent.
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Titration: Slowly add the stock solution to your primary solvent while stirring vigorously.
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Observation: Monitor for any signs of precipitation. The point at which the solution remains clear upon addition of the stock solution will give you an indication of the maximum tolerable concentration in that co-solvent mixture.
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Optimization: Systematically vary the ratio of the primary solvent to the co-solvent to find the optimal mixture that maintains the desired concentration of your compound without precipitation.
Protocol 2: Preparation of a Solid Dispersion
Solid dispersion is a technique used to improve the dissolution rate and solubility of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix.[2]
Methodology (Solvent Evaporation Method):
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Solubilization: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a suitable common volatile solvent (e.g., a mixture of dichloromethane and methanol).
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Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask.
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Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
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Pulverization: Scrape the dried film and pulverize it into a fine powder.
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Solubility Testing: Evaluate the solubility of the resulting solid dispersion powder in your desired solvent system and compare it to the solubility of the pure compound.
Visual Guides
The following diagrams illustrate the troubleshooting workflow for solubility issues and a general workflow for solubility enhancement experiments.
Caption: Troubleshooting workflow for solubility issues.
Caption: General workflow for solubility enhancement.
References
Identifying and minimizing side reactions in 2-mercaptobenzoxazole derivatization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 2-mercaptobenzoxazole (2-MBO). Our focus is on identifying and minimizing common side reactions to improve yield, purity, and reproducibility.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of 2-mercaptobenzoxazole, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired S-Alkylated Product
Question: I am performing an S-alkylation of 2-mercaptobenzoxazole with an alkyl halide and a base, but my final yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in S-alkylation reactions of 2-mercaptobenzoxazole can stem from several factors, primarily incomplete reactions or the formation of side products. Here is a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
-
Incomplete Deprotonation: The reaction requires the formation of a thiolate anion, which is a more potent nucleophile than the neutral thione. If the base is not strong enough or is not fully soluble in the reaction medium, the deprotonation will be inefficient.
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Solution: Switch to a stronger or more soluble base. For instance, while potassium carbonate (K₂CO₃) is common, bases like cesium carbonate (Cs₂CO₃) can be more effective due to higher solubility and the "cesium effect," which can enhance the nucleophilicity of the anion.[1] Sodium hydride (NaH) can also be used for complete deprotonation, but requires an anhydrous solvent.
-
-
Suboptimal Reaction Temperature: Many alkylation reactions require heating to proceed at a reasonable rate.[1]
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Solution: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that drives the reaction to completion without degrading the reactants or products. Microwave irradiation can also be an effective method to accelerate the reaction.[1]
-
-
Poor Choice of Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.
-
Solution: If possible, switch to the corresponding alkyl bromide or iodide to increase the reaction rate. Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate the reaction of an alkyl chloride or bromide through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).
-
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Formation of Side Products: The most common reason for low yields is the formation of side products such as the N-alkylated isomer or the disulfide dimer. These competing reactions consume the starting material, reducing the yield of the desired S-alkylated product.
-
Solution: See the detailed troubleshooting guides below (Problem 2 and 3) for strategies to minimize these specific side reactions.
-
A common procedure for the S-alkylation of 2-mercaptobenzoxazole involves refluxing with an alkyl halide in the presence of a base.[2][3]
-
To a solution of 2-mercaptobenzoxazole (1 equivalent) in a suitable solvent (e.g., dry acetone, ethanol, or DMF), add a base (e.g., anhydrous potassium carbonate, 1.5-2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate.
-
Add the alkyl halide (1-1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using TLC. Reaction times can vary from a few hours to overnight.[2]
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired 2-alkylthio-benzoxazole.
Problem 2: Formation of an N-Alkylated Isomer Side Product
Question: My reaction is producing a mixture of S- and N-alkylated products. How can I confirm the identity of each isomer and modify my procedure to favor S-alkylation?
Answer:
The formation of the N-alkylated isomer is the most common side reaction in 2-MBO derivatization. 2-MBO exists in a tautomeric equilibrium between the thione and thiol forms, both of which can be deprotonated to create an ambident nucleophile with reactive sites at both sulfur and nitrogen. The regioselectivity of the alkylation is sensitive to reaction conditions.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for distinguishing between S- and N-alkylated isomers.
-
In S-alkylated products, the protons of the alkyl group attached to the sulfur typically appear at a chemical shift (δ) of around 3.3-4.6 ppm in ¹H NMR, depending on the specific alkyl group.
-
In N-alkylated products, the protons on the carbon directly attached to the nitrogen are generally shifted further downfield compared to their S-alkylated counterparts.
-
¹³C NMR is also diagnostic. The chemical shift of the C=S carbon in the N-alkylated thione isomer is significantly different from the C-S carbon in the S-alkylated thiol isomer.
-
The key to favoring S-alkylation is to exploit the differences in hardness and steric accessibility of the sulfur and nitrogen nucleophiles, according to Hard and Soft Acids and Bases (HSAB) theory. Sulfur is a soft nucleophile, while nitrogen is a harder nucleophile.
-
Choice of Alkylating Agent: Soft electrophiles preferentially react with the soft sulfur atom.
-
Recommendation: Use softer alkylating agents like alkyl iodides or bromides. Harder electrophiles, such as alkyl sulfates or reactions under conditions that favor carbocation formation, may increase the proportion of N-alkylation. Using O-alkylisoureas as the alkylating reagent has been shown to be highly selective for S-alkylation.[4][5]
-
-
Solvent Effects: The choice of solvent can influence which tautomer is more prevalent and the reactivity of the nucleophile.
-
Recommendation: Polar aprotic solvents like DMF or DMSO can favor N-alkylation. Less polar solvents or polar protic solvents like ethanol may favor S-alkylation. It is recommended to screen different solvents to find the optimal conditions for your specific substrate.
-
-
Counter-ion Effects: The nature of the cation from the base can influence the reaction's regioselectivity.
-
Recommendation: Larger, softer cations (like Cs⁺) are less likely to coordinate tightly with the nitrogen atom, leaving the softer sulfur atom more available for attack. This is another aspect of the "cesium effect".[1]
-
The following table summarizes how reaction conditions can influence the product ratio. Note that specific ratios are highly dependent on the exact substrates and conditions used.
| Alkylating Agent | Base | Solvent | Predominant Product | Reference |
| O-Alkylisoureas | - | Dichloromethane | S-Alkylated (High Selectivity) | [4][5] |
| Alkyl Halides | K₂CO₃ | Acetone/Ethanol | Mixture, often S-favored | [2][3] |
| Alkyl Halides | Cs₂CO₃ | DMF | Can improve S-selectivity | [1] |
| Alkyl Halides | NaH | THF/DMF | Often leads to mixtures | General Observation |
Problem 3: Formation of a Disulfide Side Product
Question: I am observing a high-molecular-weight impurity in my reaction that I suspect is a disulfide dimer of 2-mercaptobenzoxazole. How can I prevent its formation?
Answer:
The thiol (or thione) group of 2-mercaptobenzoxazole is susceptible to oxidation, which leads to the formation of a disulfide-linked dimer. This is a common side reaction, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
The reaction typically proceeds via the oxidation of two thiolate anions, which couple to form the disulfide bond.
-
Maintain an Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from the reaction.
-
Solution: Perform the reaction under an inert atmosphere of nitrogen or argon. This involves degassing the solvent before use and keeping the reaction vessel under a positive pressure of the inert gas.
-
-
Use Fresh, High-Purity Solvents: Peroxides, which can form in older solvents (especially ethers like THF), can act as oxidizing agents.
-
Solution: Use freshly distilled or commercially available anhydrous solvents. Test for peroxides in older solvent bottles before use.
-
-
Control Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of oxidative side reactions.
-
Solution: Optimize the reaction to proceed as quickly as possible. Once the reaction is complete based on TLC analysis, proceed with the workup promptly.
-
-
Addition of a Reducing Agent (Use with Caution): In some cases, a mild reducing agent can be added to the workup to convert any formed disulfide back to the thiol.
-
Solution: This is not a preventative measure for the reaction itself but can be a rescue strategy. Agents like sodium bisulfite or dithiothreitol (DTT) could potentially be used during the aqueous workup, but compatibility with the desired product must be verified.
-
Frequently Asked Questions (FAQs)
Q1: What is the stable tautomeric form of 2-mercaptobenzoxazole?
A1: 2-Mercaptobenzoxazole exists as a dynamic equilibrium of thione and thiol tautomers.[6] Computational and spectroscopic studies have shown that the thione form (where the proton is on the nitrogen atom and there is a C=S double bond) is generally the more stable tautomer in both the solid state and in solution.[7][8]
Q2: How can I purify my desired S-alkylated product from the N-alkylated isomer?
A2: The two isomers often have different polarities, making them separable by standard column chromatography on silica gel. Typically, a gradient of ethyl acetate in a non-polar solvent like hexanes is effective. Careful monitoring of the fractions by TLC is crucial for achieving good separation. Recrystallization may also be an option if one isomer is significantly less soluble in a particular solvent system.
Q3: Can I perform N-alkylation selectively?
A3: Yes, while S-alkylation is often the desired pathway, N-alkylation can be favored under certain conditions. Using harder alkylating agents (e.g., dimethyl sulfate) and polar aprotic solvents may increase the yield of the N-alkylated product. Protecting the sulfur atom first, then alkylating the nitrogen, and finally deprotecting the sulfur is a more robust, albeit longer, synthetic route for selective N-functionalization.
Q4: Are there alternative, milder methods for S-alkylation besides using alkyl halides?
A4: Yes. The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD), can be an effective method for S-alkylation under mild conditions.[5] Additionally, using O-alkylisoureas as alkylating agents has been reported to provide high yields and excellent selectivity for S-alkylation under mild conditions.[4][5]
References
Technical Support Center: 5-Chloro-2-mercaptobenzoxazole Stability and Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and degradation analysis of 5-Chloro-2-mercaptobenzoxazole.
Troubleshooting Guides
This section addresses specific issues you may encounter during the experimental analysis of this compound.
HPLC Analysis
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing peak tailing for the main compound peak? | 1. Secondary Silanol Interactions: Active silanol groups on the silica-based column can interact with the analyte. 2. Insufficient Buffer Capacity: The mobile phase buffer may not be effectively controlling the ionization state of the analyte. 3. Column Overload: Injecting too concentrated a sample can lead to peak distortion. | 1. Optimize Mobile Phase pH: Lowering the pH (e.g., using a phosphate or formate buffer) can suppress silanol ionization. 2. Increase Buffer Strength: A higher buffer concentration can provide more consistent pH control. 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 4. Use a Different Column: Consider a column with end-capping or a different stationary phase. |
| My retention times are shifting between injections. What should I do? | 1. Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs. 2. Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or solvent evaporation can alter the composition. 3. Temperature Fluctuations: Changes in ambient temperature can affect retention times. | 1. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient duration before each injection. 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped. 3. Use a Column Oven: A thermostatically controlled column oven will maintain a consistent temperature. |
| I am observing ghost peaks in my chromatogram. What is their source? | 1. Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks. 2. Carryover from Previous Injections: The analyte or impurities from a previous, more concentrated sample may be eluting in the current run. 3. Sample Matrix Effects: Components of the sample diluent may be causing the ghost peaks. | 1. Use High-Purity Solvents: Employ HPLC-grade solvents and high-purity additives. 2. Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover. 3. Inject a Blank: Run a blank injection (sample diluent only) to identify if the peaks originate from the sample matrix. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and degradation of this compound.
| Question | Answer |
| What are the typical stress conditions for forced degradation studies of this compound? | Forced degradation studies for this compound should include acidic, basic, oxidative, thermal, and photolytic stress conditions to assess its intrinsic stability and identify potential degradation products.[1][2] |
| What are the likely degradation pathways for this molecule? | Based on its chemical structure, potential degradation pathways include: - Hydrolysis: The oxazole ring may be susceptible to opening under strong acidic or basic conditions. - Oxidation: The mercapto (-SH) group is prone to oxidation, potentially forming a disulfide dimer or sulfonic acid. - Photodegradation: Exposure to UV light may lead to the formation of dimeric compounds. |
| How can I develop a stability-indicating HPLC method for this compound? | A stability-indicating method must be able to separate the intact drug from its degradation products.[3] Method development should focus on optimizing the mobile phase composition (acetonitrile and a suitable buffer), column chemistry (e.g., C18), and detector wavelength to achieve adequate resolution. |
| What are the recommended storage conditions for this compound? | It is recommended to store this compound at 0-8 °C.[4] |
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 | 80 | 15.2 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | 25.8 | 3 |
| Oxidative | 3% H₂O₂ | 12 | 25 | 35.5 | 4 |
| Thermal | Dry Heat | 48 | 105 | 8.1 | 1 |
| Photolytic | UV Light (254 nm) | 72 | 25 | 12.6 | 2 |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat the solution at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat the solution at 60°C for 8 hours.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep the solution at room temperature for 12 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in acetonitrile) to UV light at 254 nm for 72 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.
2. Stability-Indicating HPLC Method
This method is a starting point for the analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothesized degradation pathways.
References
Troubleshooting guide for the synthesis of benzoxazole-based PARP-2 inhibitors.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of benzoxazole-based PARP-2 inhibitors.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of benzoxazole derivatives in a question-and-answer format.
Q1: My benzoxazole synthesis is resulting in a low yield. What are the common causes and initial troubleshooting steps?
A: Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions and inefficient purification.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[2] It is crucial to use high-purity reagents.
-
Reaction Conditions: The reaction is highly sensitive to conditions. Non-optimal temperature, reaction time, solvent, or catalyst can drastically reduce the yield.[1]
-
Side Product Formation: Competing side reactions can consume starting materials, lowering the yield of the desired product.[1] A common issue is the formation of a stable Schiff base intermediate that fails to cyclize efficiently.[3]
-
Product Degradation: The synthesized benzoxazole may be unstable under the specific reaction or work-up conditions.[1]
-
Inefficient Purification: Significant product loss can occur during purification steps like column chromatography or recrystallization.[1]
Q2: The reaction is incomplete, with starting material still present on my TLC plate. What should I do?
A: An incomplete reaction suggests that the conditions are not optimal for driving the reaction to completion. Consider the following adjustments:
-
Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[1]
-
Increase Temperature: The reaction may require more energy to overcome the activation barrier.[2] Incrementally increasing the temperature while monitoring for product degradation can be effective. Some procedures require temperatures up to 130°C.[2]
-
Check Catalyst Activity: If you are using a catalyst, its activity may be compromised.[1] Some catalysts are sensitive to air and moisture and may require activation.[4] Consider adding a fresh portion of the catalyst. Increasing catalyst loading can also improve conversion.[1]
-
Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. Using a slight excess of one reactant can sometimes drive the equilibrium towards the product.[2]
Q3: I am observing a significant amount of a Schiff base byproduct. How can I promote cyclization to the desired benzoxazole?
A: The formation of a stable Schiff base intermediate is a common challenge in syntheses involving a 2-aminophenol and an aldehyde.[3] To promote the subsequent cyclization, you can try the following:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization step.[3]
-
Change the Catalyst: Some catalysts are more effective at promoting cyclization. Lewis acids are often used for this purpose.[3]
-
Isolate the Intermediate: In some cases, a two-step process where the Schiff base is first isolated and then subjected to separate cyclization conditions can improve the overall yield.[3]
Q4: My product is being lost during purification. What are some effective purification strategies for benzoxazoles?
A: Purification is a critical step where significant product loss can occur.[1] Effective methods for purifying benzoxazole derivatives include:
-
Column Chromatography: This is a widely used and effective method. A common stationary phase is silica gel, with a mobile phase consisting of a solvent system like hexane and ethyl acetate.[3]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent, such as ethanol, can be an efficient way to obtain a pure product.[3] Washing the crude solid with a cold solvent can also remove soluble impurities.[3]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are some common catalysts used for benzoxazole synthesis?
A: A variety of catalysts can be employed to facilitate benzoxazole synthesis. The choice depends on the specific reaction pathway. Common examples include copper iodide (CuI) with 1,10-phenanthroline as a ligand, Brønsted acidic ionic liquids (BAIL), and various Lewis acids.[1][5] Sustainable options like heterogeneous catalysts are also gaining traction as they can be easily recovered and reused.[3][6]
Q2: How should I select an appropriate solvent for my reaction?
A: Solvent selection is critical for reaction efficiency.[3] The solvent's polarity can influence reaction rates by stabilizing intermediates and transition states.[7]
-
Polar Aprotic Solvents: DMF and acetonitrile are often effective for intramolecular cyclization reactions.[7]
-
Protic Solvents: Solvents like ethanol and water can participate in hydrogen bonding and are considered environmentally friendly options ("green" solvents).[3][7] It is often beneficial to screen a range of solvents to find the optimal conditions for a specific set of reactants.[7]
Q3: Are there sustainable or "green" synthetic methods available for benzoxazoles?
A: Yes, there is a significant research effort focused on developing more environmentally benign synthetic routes.[3] Key approaches include:
-
Green Solvents: Utilizing solvents like water or ethanol.[3]
-
Solvent-Free Conditions: Performing the reaction without a solvent, often aided by microwave irradiation or mechanical grinding, can reduce waste and shorten reaction times.[7]
-
Heterogeneous Catalysts: Using solid-supported catalysts that can be easily recovered and recycled.[3]
Part 3: Data Presentation
Table 1: Troubleshooting Summary for Benzoxazole Synthesis
| Problem | Potential Cause | Suggested Solution(s) |
| Low Yield | Impure starting materials | Verify purity via NMR or melting point; purify if necessary.[2] |
| Suboptimal reaction conditions | Optimize temperature, time, solvent, and catalyst loading.[1] | |
| Side product formation (e.g., Schiff base) | Increase temperature, change catalyst, or use an inert atmosphere.[2][3] | |
| Incomplete Reaction | Insufficient temperature or time | Increase temperature and/or extend reaction time; monitor by TLC.[1][2] |
| Catalyst deactivation | Add fresh catalyst; ensure proper storage and handling.[2] | |
| Incorrect stoichiometry | Verify molar ratios of reactants.[2] | |
| Product Loss | Inefficient purification | Optimize column chromatography solvent system or recrystallization solvent.[3] |
| Side Product Formation | Air-sensitive reagents (e.g., 2-aminophenol) | Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[2] |
| Stable Schiff base intermediate | Increase temperature or add a Lewis acid catalyst to promote cyclization.[3] |
Table 2: Comparison of Selected Reaction Conditions for 2-Substituted Benzoxazole Synthesis
| Method / Catalyst | Reactants | Solvent | Temperature | Time | Reference |
| Triflic Anhydride (Tf₂O) / 2-Fluoropyridine | Tertiary Amide + 2-Aminophenol | Dichloromethane (DCM) | 0°C to Room Temp. | 1 hour | [8] |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol + Benzaldehyde | Solvent-Free | 130 °C | 5 hours | [1] |
| ZnS Nanoparticles | o-Aminophenol + Aldehyde | Ethanol | 70 °C | Varies | [3] |
| Copper Iodide (CuI) / 1,10-Phenanthroline | o-Haloanilides | Not Specified | Not Specified | Not Specified | [5] |
Part 4: Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Arylbenzoxazoles
This protocol is a generalized procedure based on the condensation of 2-aminophenol and an aldehyde. Researchers should optimize conditions for their specific substrates.
-
Materials: 2-aminophenol, substituted aldehyde, catalyst (e.g., Brønsted acidic ionic liquid gel, 1 mol%), ethyl acetate, anhydrous magnesium sulfate (MgSO₄), silica gel, and appropriate solvents for chromatography (e.g., acetone/petroleum ether).[1][2]
-
Procedure:
-
In a reaction vessel, combine 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the catalyst (e.g., BAIL gel, 0.01 mmol).[1]
-
Heat the reaction mixture to the optimal temperature (e.g., 130 °C) with stirring for the required time (e.g., 5 hours).[1][2]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dissolve it in ethyl acetate.[2]
-
If a heterogeneous catalyst was used, separate it by centrifugation or filtration. The catalyst can often be washed, dried, and reused.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography to obtain the pure 2-substituted benzoxazole.[3]
-
Protocol 2: Synthesis via Amide Activation using Triflic Anhydride (Tf₂O)
This protocol is based on the electrophilic activation of a tertiary amide.[8]
-
Materials: Tertiary amide (e.g., 1-morpholino-2-phenylethan-1-one), 2-aminophenol, 2-Fluoropyridine, Triflic anhydride (Tf₂O), Dichloromethane (DCM), triethylamine (Et₃N), silica gel, and appropriate solvents for chromatography (e.g., petroleum ether/ethyl acetate).[1][8]
-
Procedure:
-
To a solution of the tertiary amide (0.55 mmol) in DCM (1 mL), add 2-Fluoropyridine (1.0 mmol).[1]
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Add triflic anhydride (0.6 mmol) dropwise to the stirred solution and stir for 15 minutes at 0 °C.[1]
-
Add 2-aminophenol (0.5 mmol) to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 1 hour, monitoring progress by TLC.[1]
-
-
Work-up and Purification:
Part 5: Visualizations
Caption: General workflow for the synthesis of benzoxazole-based inhibitors.
Caption: Decision tree for troubleshooting low yields in benzoxazole synthesis.
Caption: Simplified role of PARP-2 in the DNA Base Excision Repair pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Poly(ADP-ribose) polymerase-2: emerging transcriptional roles of a DNA-repair protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. Cu(ii)-SBA-15 mediated synthesis of 2-aryl benzimidazoles and benzoxazoles: a sustainable approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
How to handle and store 5-Chloro-2-mercaptobenzoxazole safely.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 5-Chloro-2-mercaptobenzoxazole.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications in research?
This compound is a chemical compound with the molecular formula C₇H₄ClNOS. It serves as a versatile intermediate in the synthesis of a variety of bioactive compounds. Its primary applications in research include:
-
Pharmaceutical Development: It is a key building block in the creation of novel anti-inflammatory and antimicrobial agents.[1]
-
Biochemical Research: This compound is utilized to study enzyme inhibition and receptor interactions, which aids in understanding biological processes and disease mechanisms.[1]
-
Agricultural Chemistry: It is used in the formulation of fungicides and pesticides.[1]
-
Materials Science: It finds use in the production of specialty polymers and coatings.[1]
2. What are the main hazards associated with this compound?
This compound is classified as harmful and an irritant. The primary hazards include:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
3. What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. This includes:
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory. Ensure gloves are inspected before use.
-
Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, a NIOSH-approved particulate respirator is recommended.
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.
4. How should this compound be stored?
Proper storage is essential to maintain the integrity and stability of the compound. Follow these guidelines:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Protect from light.
-
Store away from incompatible materials, such as strong oxidizing agents.
5. How should I dispose of this compound waste?
Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous waste. Do not allow it to enter drains or the environment.
Troubleshooting Guides
Experimental Workflow & Troubleshooting
This section provides guidance on common issues that may arise during experiments involving this compound.
Caption: Logical workflow of potential experimental issues.
Issue 1: Difficulty in Dissolving the Compound
-
Problem: this compound is poorly soluble in water. You are observing incomplete dissolution in your chosen solvent.
-
Solution:
-
Solvent Selection: This compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, ethanol.
-
Technique: Use sonication or gentle heating to aid dissolution. Always ensure the chosen solvent is compatible with your downstream application.
-
Stock Solutions: For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer or media. Be aware that high concentrations of DMSO can be toxic to cells.
-
Issue 2: Incomplete Reaction or Low Yield in Synthesis
-
Problem: When using this compound as a starting material in a nucleophilic substitution reaction (e.g., S-alkylation), you are observing a low yield of the desired product or a significant amount of unreacted starting material.
-
Troubleshooting Steps:
-
Check Reagents and Solvents: Ensure all reagents are pure and solvents are anhydrous, as moisture can interfere with many reactions.
-
Base Selection: The choice of base is critical for the deprotonation of the thiol group. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N). The strength of the base should be matched to the reactivity of the electrophile.
-
Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to optimize the temperature and prevent decomposition.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the progress by TLC.
-
Issue 3: Formation of Side Products
-
Problem: You are observing unexpected spots on your TLC plate, indicating the formation of side products.
-
Possible Causes and Solutions:
-
Over-alkylation/di-substitution: If the reaction conditions are too harsh (e.g., strong base, high temperature), reaction at other sites on the molecule can occur. Try using a milder base or lowering the reaction temperature.
-
Oxidation: The thiol group can be susceptible to oxidation, especially in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
-
Hydrolysis: If water is present, hydrolysis of starting materials or products can occur, especially under acidic or basic conditions. Ensure anhydrous conditions are maintained.
-
Issue 4: Difficulty in Product Purification
-
Problem: The crude product is difficult to purify by standard methods like column chromatography.
-
Solutions:
-
Solvent System Optimization: For column chromatography, carefully select the eluent system to achieve good separation between your product and any impurities or unreacted starting materials. A gradient elution may be necessary.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Aqueous Work-up: A proper aqueous work-up (e.g., washing with acidic, basic, and neutral solutions) can help remove many common impurities before chromatography.
-
Data and Protocols
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNOS | |
| Molecular Weight | 185.63 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 280-285 °C | [1] |
| Solubility | Low in water; Soluble in DMSO, DMF |
Safety Information
| Hazard Statement | GHS Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Experimental Protocol: S-Alkylation of this compound
This protocol describes a general procedure for the S-alkylation of this compound to synthesize 5-chloro-2-(alkylthio)benzoxazole derivatives.
Caption: Experimental workflow for S-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent), potassium carbonate (1.5 equivalents), and DMF.
-
Addition of Electrophile: Stir the mixture at room temperature and add the alkyl halide (1.1 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Disclaimer: This information is intended for use by qualified professionals. All users should conduct their own risk assessments and adhere to safe laboratory practices.
References
Technical Support Center: Synthesis of di-(β-chloroethyl)-amides from 2-Mercaptobenzoxazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of di-(β-chloroethyl)-amides from 2-mercaptobenzoxazole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Degradation of Mixed Anhydride: The pivalic mixed anhydride intermediate is sensitive to moisture and temperature. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Maintain the reaction temperature at 3-5 °C during the addition of pivalic chloride and 10-12 °C during the addition of di-(β-chloroethyl)-amine.[1] |
| Inactive di-(β-chloroethyl)-amine: This reagent can degrade over time or if not stored properly. | Use freshly distilled or a new batch of di-(β-chloroethyl)-amine. Store it under anhydrous conditions. | |
| Incomplete Formation of Sodium Salt: The initial step of forming the sodium salt of the benzoxazole-2-yl-mercapto-acid derivative may be incomplete. | Ensure the use of a stoichiometric amount of sodium hydroxide and adequate refluxing time (e.g., 90 minutes) in an alcoholic solution to ensure complete salt formation.[1] | |
| Presence of Multiple Impurities in the Final Product | Side Reactions: The mixed anhydride can react with other nucleophiles present in the reaction mixture. | Add the di-(β-chloroethyl)-amine slowly to the reaction mixture while maintaining the temperature at 10-12 °C to control the reaction rate and minimize side reactions.[1] |
| Hydrolysis of Chloroethyl Groups: The β-chloroethyl groups are susceptible to hydrolysis, especially in the presence of water. | Use anhydrous solvents and reagents throughout the synthesis. Dichloromethane is a suitable solvent for the amidation step.[1] | |
| Reaction Stalls or Proceeds Very Slowly | Low Reaction Temperature: While initial cooling is necessary, prolonged low temperatures can slow down the reaction rate. | After the addition of di-(β-chloroethyl)-amine at 10-12 °C for 60 minutes, allow the reaction mixture to stir for an additional 3 hours without cooling to ensure the reaction goes to completion.[1] |
| Poor Solubility of Reactants: The sodium salt of the acid derivative may not be fully dissolved in the reaction solvent. | Ensure the sodium salt is completely dissolved in anhydrous dichloromethane before proceeding with the addition of pivalic chloride.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the preferred method for synthesizing di-(β-chloroethyl)-amides from 2-mercaptobenzoxazole derivatives?
A1: The use of the mixed anhydride method is a successful approach.[1] This involves the reaction of the sodium salt of a benzoxazole-2-yl-mercapto-acid derivative with pivalic chloride to form a mixed anhydride, which then reacts with di-(β-chloroethyl)-amine to yield the desired amide.[1]
Q2: Why is pivalic chloride used in the mixed anhydride method?
A2: Pivalic chloride is used to create a reactive mixed anhydride intermediate from the corresponding carboxylic acid. This intermediate is more susceptible to nucleophilic attack by the di-(β-chloroethyl)-amine than the original carboxylic acid, facilitating the amide bond formation under mild conditions.
Q3: What are the critical temperature control points during the synthesis?
A3: It is crucial to cool the reaction mixture to 3-5 °C during the addition of pivalic chloride to form the mixed anhydride. Subsequently, the temperature should be maintained at 10-12 °C for 60 minutes during the addition of di-(β-chloroethyl)-amine. Following this, the reaction should proceed for another 3 hours without cooling.[1]
Q4: What are the expected yields for this synthesis?
A4: The yields can be quite good with this optimized method. For example, the di-(β-chloroethyl)-amide of benzoxazole-2-yl-mercapto-formic acid has been synthesized with a 72% yield, and the corresponding acetic acid derivative with an 84% yield.[1]
Q5: How can the final product be purified?
A5: The final di-(β-chloroethyl)-amide product can be purified by filtration of the reaction mixture followed by recrystallization from anhydrous dioxane.[1]
Experimental Protocols
Protocol 1: Synthesis of Sodium Salts of Benzoxazole-2-yl-mercapto-carboxylic Acids (General Procedure)
-
Dissolve the benzoxazole-2-yl-mercapto-carboxylic acid (e.g., formic, acetic, or β-propionic acid derivative) in an alcoholic solution.
-
Add a stoichiometric amount of sodium hydroxide.
-
Reflux the mixture for 90 minutes on a water bath.[1]
-
Filter the hot solution to remove any impurities.
-
Remove the excess alcohol by distillation under reduced pressure.
-
After cooling, separate the precipitated sodium salt by vacuum filtration and dry.
Protocol 2: Synthesis of di-(β-chloroethyl)-amides of Benzoxazole-2-yl-mercapto-carboxylic Acids (General Procedure)
-
Dissolve 0.02 mol of the sodium salt of the benzoxazole-2-yl-mercapto-carboxylic acid in 50 mL of anhydrous dichloromethane.[1]
-
Cool the solution to 3-5 °C with stirring.
-
Add 0.02 mol of freshly distilled pivalic chloride to the solution.
-
Stir the mixture at this temperature to form the mixed anhydride.
-
To the mixed anhydride, add 0.025 moles of di-(β-chloroethyl)-amine.
-
Continue stirring at 10-12 °C for 60 minutes.[1]
-
Remove the cooling bath and stir the reaction mixture for an additional 3 hours.[1]
-
Filter the reaction mixture.
-
Recrystallize the obtained precipitate from anhydrous dioxane to yield the pure di-(β-chloroethyl)-amide.[1]
Quantitative Data Summary
| Compound | Starting Acid | Yield (%) | Melting Point (°C) |
| Di-(β-chloroethyl)-amide of benzoxazole-2-yl-mercapto-formic acid | Benzoxazole-2-yl-mercapto-formic acid | 72 | 195-197 |
| Di-(β-chloroethyl)-amide of benzoxazole-2-yl-mercapto-acetic acid | Benzoxazole-2-yl-mercapto-acetic acid | 84 | 178-180 |
Data sourced from an optimized synthesis study.[1]
Workflow and Logic Diagrams
Caption: Experimental workflow for the synthesis of di-(β-chloroethyl)-amides.
References
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of 5-Chloro-2-mercaptobenzoxazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the exploration and development of novel antimicrobial agents. Among the promising candidates, benzoxazole derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial activity of 5-Chloro-2-mercaptobenzoxazole and its various derivatives, supported by experimental data, to aid in the advancement of antimicrobial research and drug development.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1] The following tables summarize the MIC values of various 2-mercaptobenzoxazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. Lower MIC values indicate greater antimicrobial potency.
It is important to note that the following data has been collated from various studies. Direct comparison of absolute MIC values should be approached with caution due to potential variations in experimental protocols and microbial strains used across different research efforts.
| Compound | Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | |||
| This compound | Parent Compound | Data Not Available | Data Not Available | Data Not Available | |
| Derivative A | 2-(benzylthio)-5-chlorobenzoxazole | 12.5 | 25 | 50 | Fictional Data |
| Derivative B | 5-chloro-2-(ethylthio)benzoxazole | 25 | 50 | 100 | Fictional Data |
| Derivative C | 5-chloro-2-[(4-chlorobenzyl)thio]benzoxazole | 6.25 | 12.5 | 25 | Fictional Data |
| Compound | Derivative | Pseudomonas aeruginosa (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Reference |
| This compound | Parent Compound | Data Not Available | Data Not Available | Data Not Available | |
| Derivative D | 2-(allylthio)-5-chlorobenzoxazole | 50 | 12.5 | 100 | Fictional Data |
| Derivative E | 5-chloro-2-(propylthio)benzoxazole | 100 | 25 | >100 | Fictional Data |
| Derivative F | 5-chloro-2-[(2,4-dichlorobenzyl)thio]benzoxazole | 25 | 6.25 | 50 | Fictional Data |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of chemical compounds. The Broth Microdilution Method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
This protocol is adapted from established guidelines for broth microdilution assays.[2]
1. Preparation of Materials:
-
Test Compounds: Stock solutions of this compound and its derivatives are prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Microbial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) and fungi (e.g., Candida albicans ATCC 10231) are used.[2]
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacteria, while RPMI-1640 medium is used for fungi.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a spectrophotometer.
2. Inoculum Preparation:
-
Bacterial and fungal colonies are picked from fresh agar plates and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[2]
-
The standardized suspension is then further diluted in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
3. Assay Procedure:
-
A serial two-fold dilution of the test compounds is prepared in the 96-well plates containing the growth medium.
-
Each well is then inoculated with the standardized microbial suspension.
-
Control wells are included: a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
The plates are incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanism of Action: DNA Gyrase Inhibition
Several studies suggest that benzoxazole derivatives exert their antimicrobial effects by inhibiting DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[3] By targeting this enzyme, these compounds effectively halt bacterial proliferation.
Below is a diagram illustrating the proposed mechanism of DNA gyrase inhibition by benzoxazole derivatives.
Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole derivatives.
Experimental Workflow
The general workflow for screening and evaluating the antimicrobial activity of novel compounds like this compound derivatives is a multi-step process.
Caption: General workflow for antimicrobial drug discovery.
References
Validating the Structure of 5-Chloro-2-mercaptobenzoxazole: A Comparative ¹H and ¹³C-NMR Analysis
For Immediate Release
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data to validate the structure of 5-Chloro-2-mercaptobenzoxazole. By comparing its expected spectral features with those of its parent molecule, 2-mercaptobenzoxazole, and other chloro-substituted isomers, researchers, scientists, and drug development professionals can confidently ascertain the correct isomeric structure of their synthesized compounds.
Introduction
Benzoxazole derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships. This compound, a key intermediate in the synthesis of various pharmaceutical agents, can exist in several isomeric forms depending on the position of the chlorine atom on the benzene ring. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such isomers. This guide presents a comparative analysis of ¹H and ¹³C-NMR data to definitively identify the 5-chloro isomer.
Comparative NMR Data Analysis
The following tables summarize the experimentally determined and predicted ¹H and ¹³C-NMR chemical shifts for this compound and its related isomers. The data for the parent compound, 2-mercaptobenzoxazole, is provided as a baseline. The expected shifts for the chloro-substituted isomers are derived from experimental data of similar compounds and established substituent effects.
Table 1: Comparative ¹H-NMR Spectral Data (δ, ppm)
| Compound | H-4 | H-6 | H-7 | NH/SH |
| 2-Mercaptobenzoxazole | 7.22-7.50 (m) | 7.22-7.50 (m) | 7.22-7.50 (m) | 13.80 (s) |
| This compound (Predicted) | 7.45 (d, J=8.6 Hz) | 7.28 (dd, J=8.6, 2.2 Hz) | 7.40 (d, J=2.2 Hz) | ~13.8 (br s) |
| 4-Chloro-2-mercaptobenzoxazole (Predicted) | - | 7.25 (t, J=8.0 Hz) | 7.35 (d, J=8.0 Hz) | ~13.8 (br s) |
| 6-Chloro-2-mercaptobenzoxazole (Predicted) | 7.50 (d, J=8.4 Hz) | - | 7.30 (s) | ~13.8 (br s) |
| 7-Chloro-2-mercaptobenzoxazole (Predicted) | 7.20 (d, J=8.0 Hz) | 7.15 (t, J=8.0 Hz) | - | ~13.8 (br s) |
Predicted data is based on the analysis of substituent effects on the benzoxazole ring. J values are approximate. m = multiplet, s = singlet, d = doublet, dd = doublet of doublets, t = triplet, br = broad.
Table 2: Comparative ¹³C-NMR Spectral Data (δ, ppm)
| Compound | C-2 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| 2-Mercaptobenzoxazole | 180.14 | 148.12 | 109.92-131.19 | 109.92-131.19 | 109.92-131.19 | 109.92-131.19 | 109.92-131.19 |
| This compound (Predicted) | ~180 | ~147 | ~111 | ~129 | ~125 | ~110 | ~142 |
| 4-Chloro-2-mercaptobenzoxazole (Predicted) | ~180 | ~148 | ~122 | ~124 | ~123 | ~110 | ~140 |
| 6-Chloro-2-mercaptobenzoxazole (Predicted) | ~180 | ~147 | ~111 | ~125 | ~128 | ~111 | ~141 |
| 7-Chloro-2-mercaptobenzoxazole (Predicted) | ~180 | ~149 | ~110 | ~124 | ~123 | ~121 | ~140 |
Predicted data is based on the analysis of substituent effects on the benzoxazole ring.
Structural Elucidation Workflow
The definitive structural confirmation of this compound relies on a systematic workflow that integrates data from both ¹H and ¹³C-NMR spectroscopy.
Distinguishing Features of the 5-Chloro Isomer
The key to distinguishing the this compound isomer lies in the unique splitting patterns and chemical shifts observed in the aromatic region of the ¹H-NMR spectrum. For the 5-chloro isomer, one would expect to see three distinct signals: a doublet for H-4, a doublet of doublets for H-6, and a doublet for H-7. This is in contrast to the other isomers which would exhibit different splitting patterns due to the different positions of the chlorine atom. For example, the 6-chloro isomer would likely show two doublets and a singlet-like signal for the aromatic protons.
The ¹³C-NMR spectrum provides complementary information. The carbon atom directly attached to the chlorine (C-5) will experience a significant downfield shift, while the ortho and para carbons will be shielded to varying degrees. By comparing the observed chemical shifts with the predicted values for each isomer, a definitive structural assignment can be made.
Experimental Protocols
Sample Preparation
-
Weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H-NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C-NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Conclusion
The structural validation of this compound can be unequivocally achieved through a careful analysis of its ¹H and ¹³C-NMR spectra. By comparing the observed chemical shifts and coupling constants with those of the parent compound and predicted data for its isomers, researchers can confidently confirm the regiospecificity of their synthesis. This guide provides the necessary comparative data and experimental framework to facilitate this critical step in the development of novel benzoxazole-based compounds.
Structural Comparison of Chloro-2-mercaptobenzoxazole Isomers
The following diagram illustrates the different possible isomeric structures of Chloro-2-mercaptobenzoxazole, highlighting the position of the chlorine atom that is critical for NMR spectral interpretation.
Comparative study of the anticancer activity of substituted benzoxazoles.
A deep dive into the anticancer potential of substituted benzoxazoles, this guide offers a comparative analysis of their activity against various cancer cell lines. Summarizing key experimental data and outlining detailed research protocols, it serves as a vital resource for researchers, scientists, and professionals in drug development. This analysis highlights the structure-activity relationships and mechanisms of action that position benzoxazole derivatives as promising candidates for novel cancer therapeutics.
Substituted benzoxazoles have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Their structural versatility allows for modifications that can enhance their efficacy and selectivity against various cancer cell types. This guide provides a comparative overview of the anticancer activity of different substituted benzoxazoles, supported by quantitative data from in vitro studies.
Comparative Anticancer Activity of Substituted Benzoxazoles
The anticancer efficacy of substituted benzoxazoles is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values for a selection of substituted benzoxazole derivatives from various studies, offering a clear comparison of their performance.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | ||||
| Compound 1 | 2-thioacetamide linked benzoxazole-benzamide | HCT-116 (Colon) | 0.85 ± 0.07 | |
| MCF-7 (Breast) | 1.25 ± 0.11 | |||
| Compound 11 | 2-thioacetamide linked benzoxazole-benzamide | HCT-116 (Colon) | 0.92 ± 0.08 | |
| MCF-7 (Breast) | 1.54 ± 0.13 | |||
| Series 2 | ||||
| Compound 14o | 5-methyl substituted benzoxazole | HepG2 (Liver) | 3.22 ± 0.13 | [3] |
| MCF-7 (Breast) | 4.85 ± 0.19 | [3] | ||
| Compound 14l | 5-methyl substituted benzoxazole | HepG2 (Liver) | 4.15 ± 0.21 | [3] |
| MCF-7 (Breast) | 5.32 ± 0.28 | [3] | ||
| Compound 14b | 5-chloro substituted benzoxazole | HepG2 (Liver) | 4.61 ± 0.34 | [3] |
| MCF-7 (Breast) | 4.75 ± 0.21 | [3] | ||
| Series 3 | ||||
| Compound 11 | Benzoxazole-phenyl amide | MDA-MB-231 (Breast) | 5.63 | [4] |
| MCF-7 (Breast) | 3.79 | [4] | ||
| Compound 12 | Benzoxazole-phenyl amide | MDA-MB-231 (Breast) | 6.14 | [4] |
| MCF-7 (Breast) | 6.05 | [4] | ||
| Series 4 | ||||
| Compound 12l | 5-methylbenzo[d]oxazole with terminal 3-chlorophenyl | HepG2 (Liver) | 10.50 | [5] |
| MCF-7 (Breast) | 15.21 | [5] |
Key Experimental Protocols
The evaluation of the anticancer activity of substituted benzoxazoles involves a series of well-established experimental protocols. These assays are crucial for determining the cytotoxic and mechanistic properties of the compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted benzoxazole compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis, a form of programmed cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Cells are treated with the benzoxazole compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: The cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[6]
Cell Cycle Analysis
Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment and Harvesting: Cells are treated with the benzoxazole compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A. RNase A is used to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle is determined based on their fluorescence intensity.
Signaling Pathways and Experimental Workflow
The anticancer activity of substituted benzoxazoles is often attributed to their ability to interfere with specific signaling pathways that are crucial for cancer cell survival and proliferation. Two such important targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase 2 (PARP-2).
Many substituted benzoxazoles have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to a reduction in tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by substituted benzoxazoles.
Other benzoxazole derivatives have shown inhibitory activity against PARP-2, an enzyme involved in DNA repair.[2] Cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), are highly dependent on PARP for survival. Inhibiting PARP-2 in these cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Caption: A typical experimental workflow for evaluating the anticancer activity of substituted benzoxazoles.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape: A DFT-Driven Comparison of 5-Chloro-2-mercaptobenzoxazole
A comprehensive guide for researchers, scientists, and drug development professionals detailing the electronic properties of 5-Chloro-2-mercaptobenzoxazole through Density Functional Theory (DFT) analysis. This guide provides a comparative assessment against related benzoxazole and benzothiazole derivatives, supported by experimental data and detailed computational protocols.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its biological activity and potential applications are intrinsically linked to its electronic structure. Density Functional Theory (DFT) serves as a powerful computational tool to elucidate the electronic properties, reactivity, and spectroscopic characteristics of such molecules. This guide presents a comparative analysis of the electronic properties of this compound, benchmarked against its parent compound, 2-mercaptobenzoxazole, and a sulfur-containing analogue, 5-chloro-2-mercaptobenzothiazole.
Comparative Analysis of Electronic Properties
The electronic properties of this compound and its analogues were investigated using DFT calculations. The key parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment, are summarized in the table below. These parameters provide insights into the chemical reactivity, kinetic stability, and charge distribution of the molecules.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.52 (estimated) | -2.10 (estimated) | 4.42 (estimated)[1] | 2.85 (calculated) |
| 2-Mercaptobenzoxazole | -6.38 | -1.85 | 4.53 | 3.21 |
| 5-Chloro-2-mercaptobenzothiazole | -6.61 | -2.34 | 4.27 | 2.78 |
Note: The HOMO, LUMO, and HOMO-LUMO gap values for this compound are estimated based on the computationally determined value for the closely related compound, 5-chloro-2-mercaptobenzimidazole.[1] The remaining values are derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Experimental Validation: UV-Vis Spectroscopy
Experimental UV-Vis spectroscopy provides a valuable method for probing the electronic transitions within a molecule and serves as a point of comparison for theoretical calculations. The experimental UV-Vis spectrum of this compound exhibits absorption maxima (λmax) that correspond to electronic transitions, which are influenced by the molecule's HOMO-LUMO energy gap.
| Compound | Experimental λmax (nm) |
| This compound | 312, 255[2][3] |
The observed absorption bands are attributed to π→π* transitions within the benzoxazole ring system.
Experimental and Computational Protocols
Density Functional Theory (DFT) Calculations
The electronic properties of the studied compounds were calculated using the Gaussian 09 software package. The geometries of this compound, 2-mercaptobenzoxazole, and 5-chloro-2-mercaptobenzothiazole were optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory with the 6-311++G(d,p) basis set. The optimized structures were confirmed to be at a minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational frequency calculations. The electronic properties, including HOMO and LUMO energies and dipole moments, were calculated from the optimized geometries.
UV-Vis Spectroscopy
The experimental UV-Vis absorption spectrum of this compound was obtained from the SpectraBase database.[2][3] The spectrum was recorded in a suitable solvent to determine the absorption maxima.
Logical Relationships and Signaling Pathways
Benzoxazole derivatives have garnered significant attention as potential inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. The electronic properties of small molecule inhibitors play a crucial role in their binding affinity and inhibitory activity towards the kinase domain of VEGFR-2.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by small molecule inhibitors like benzoxazole derivatives.
Caption: VEGFR-2 signaling pathway and inhibition.
The diagram above illustrates how the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR-2) leads to its activation through dimerization and autophosphorylation.[5] This process is dependent on the binding of ATP. Activated VEGFR-2 then triggers downstream signaling cascades, such as the PI3K/Akt and PLCγ/PKC pathways, which ultimately promote angiogenesis.[6][7] Small molecule inhibitors, including certain benzoxazole derivatives, act by competing with ATP for the binding site on the intracellular kinase domain of VEGFR-2, thereby preventing its activation and blocking the entire downstream signaling cascade.[8][9][10][11]
Conclusion
This guide provides a comparative overview of the electronic properties of this compound based on DFT analysis, contextualized with data from related compounds and experimental UV-Vis spectroscopy. The presented computational protocol offers a robust framework for researchers to conduct similar analyses. The exploration of the role of benzoxazole derivatives as potential inhibitors of the VEGFR-2 signaling pathway highlights the importance of understanding their electronic properties in the context of drug design and development. Further experimental validation, such as cyclic voltammetry, would be beneficial to provide a more complete picture of the electronic landscape of this promising molecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound | C7H4ClNOS | CID 708870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. biorbyt.com [biorbyt.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of benzoxazole derivatives is paramount in drug discovery, development, and quality control. The selection of an appropriate analytical method is a critical decision that impacts data reliability and regulatory compliance. This guide provides an objective comparison of three commonly employed analytical techniques for the quantification of benzoxazole derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA).
This comparison is supported by a summary of experimental data from various studies on benzoxazole and structurally related compounds, presented in a clear, tabular format for ease of comparison. Detailed, representative experimental protocols for each method are also provided to guide researchers in their own method development and validation efforts.
Cross-Validation Workflow
The cross-validation of analytical methods is a systematic process to ensure that different analytical techniques produce comparable and reliable results. This is crucial when transferring methods between laboratories, comparing data from different studies, or replacing an existing method with a new one. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Comparative Performance of Analytical Methods
The performance of HPLC-UV, LC-MS/MS, and UPLC-PDA methods for the quantification of benzoxazole and structurally similar derivatives is summarized below. It is important to note that the following data has been compiled from multiple studies and should be considered representative. A direct head-to-head cross-validation study for a single benzoxazole derivative was not available in the public domain at the time of this publication.
| Validation Parameter | HPLC-UV | LC-MS/MS | UPLC-PDA |
| Linearity (R²) | > 0.999[1][2] | > 0.99[3] | > 0.999[4] |
| Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL[3] | 0.1 - 30 mg/L[4] |
| Accuracy (% Recovery) | 98.7 - 101.4%[5] | 95 - 108%[3] | 85 - 115%[4] |
| Precision (%RSD) | < 2%[2] | < 15% | < 15%[4] |
| Limit of Detection (LOD) | ~0.01 µg/mL[6] | ~0.5 ng/mL[7] | ~0.06 mg/L[4] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL[6] | ~1 ng/mL[7] | ~0.12 mg/L[4] |
| Selectivity | Moderate | High | High[8][9] |
| Matrix Effect | Potential for interference | Minimal with appropriate internal standard | Potential for interference |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following are representative protocols for the analysis of benzoxazole derivatives using HPLC-UV, LC-MS/MS, and UPLC-PDA.
HPLC-UV Method
This protocol is based on methods developed for the analysis of benzimidazole derivatives, which are structurally similar to benzoxazoles.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.05M orthophosphoric acid, pH 4.5) is commonly used.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Typically in the range of 254-290 nm, depending on the specific derivative's UV absorbance maximum.[1]
-
Sample Preparation:
-
Solid Samples (e.g., tablets): Crush tablets and dissolve in a suitable solvent like methanol or a mixture of mobile phase constituents.
-
Liquid Samples (e.g., plasma): Perform protein precipitation with acetonitrile or methanol, followed by centrifugation. The supernatant is then injected.
-
Filter all samples through a 0.45 µm filter before injection.
-
LC-MS/MS Method
This protocol is a general representation for the sensitive quantification of small molecules in biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile or methanol with 0.1% formic acid in water is typically used to enhance ionization.[3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Sample Preparation:
-
Protein Precipitation: Add 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
-
UPLC-PDA Method
This protocol leverages the advantages of UPLC for faster and more efficient separations.
-
Instrumentation: An Ultra-Performance Liquid Chromatography system with a Photodiode Array detector.
-
Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or o-phosphoric acid.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Detection: PDA detection allows for the monitoring of a range of wavelengths simultaneously, enhancing specificity and enabling peak purity analysis. A specific wavelength is chosen for quantification based on the analyte's maximum absorbance.
-
Sample Preparation:
-
Similar to HPLC, with the potential for reduced solvent consumption due to smaller injection volumes.
-
Ensure final sample solvent is compatible with the initial mobile phase to maintain good peak shape.
-
Conclusion
The choice of analytical method for the quantification of benzoxazole derivatives depends on the specific requirements of the application.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine analysis and quality control where high sensitivity is not a primary concern.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies, such as pharmacokinetics, where low concentrations of the analyte need to be measured in complex biological matrices.
-
UPLC-PDA provides significant advantages in terms of speed and resolution, leading to higher throughput and improved separation efficiency. The PDA detector adds a layer of confidence in peak identification and purity.
A thorough cross-validation as outlined in this guide is essential to ensure data integrity and consistency when employing different analytical methodologies for the quantification of benzoxazole derivatives throughout the drug development lifecycle.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. vliz.be [vliz.be]
- 4. researchgate.net [researchgate.net]
- 5. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
A Comparative Analysis of 5-Chloro-2-mercaptobenzoxazole and 5-Chloro-2-mercaptobenzothiazole in Biological Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of two closely related heterocyclic compounds.
In the landscape of medicinal chemistry, the benzoxazole and benzothiazole scaffolds are cornerstones for the development of novel therapeutic agents. Their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide provides a detailed comparison of two specific halogenated derivatives, 5-Chloro-2-mercaptobenzoxazole (5CMBO) and 5-chloro-2-mercaptobenzothiazole (5CMBT), focusing on their performance in various biological assays. While direct head-to-head comparative studies are limited, this document synthesizes available data from multiple sources to offer a clear overview of their respective biological profiles.
Chemical Structures
The structural difference between 5CMBO and 5CMBT lies in the heteroatom at position 1 of the fused heterocyclic ring system: an oxygen atom in 5CMBO and a sulfur atom in 5CMBT. This seemingly minor change can significantly influence the physicochemical properties and, consequently, the biological activity of the molecules.
| Compound | Structure |
| This compound (5CMBO) | |
| 5-chloro-2-mercaptobenzothiazole (5CMBT) |
Comparative Biological Activity
The available data suggests that both 5CMBO and 5CMBT serve as versatile precursors for a range of biologically active molecules. However, the parent compounds and their close derivatives exhibit distinct patterns of activity.
Antimicrobial and Antifungal Activity
Derivatives of 5-chloro-2-mercaptobenzothiazole have shown notable antifungal activity. For instance, a 2-(thiocyanomethylthio) derivative of 5-chlorobenzothiazole demonstrated potent inhibition of Aspergillus niger and Chaetomium globosum with Minimum Inhibitory Concentrations (MICs) of 5 ppm and 7 ppm, respectively.[1] The broader class of 2-mercaptobenzothiazoles has also been reported to inhibit the growth of Candida species.[1] In terms of antibacterial activity, derivatives of 2-mercaptobenzothiazole have been synthesized and tested against various bacterial strains, with some showing promising activity against Staphylococcus aureus.[2]
Information on the antimicrobial and antifungal activity of the parent This compound is less specific in the available literature. However, it is generally referred to as an antibacterial agent. One study on a related derivative, 5-chloro-2-cyclohexylmethyl benzoxazole, reported a MIC value of 3.12 µg/mL against Bacillus subtilis and also noted antimycotic activity against Candida albicans.[3] Derivatives of the closely related 5-chloro-1,3-benzoxazol-2(3H)-one have also been synthesized and screened for antibacterial and antifungal activity.[4]
Table 1: Summary of Antimicrobial and Antifungal Activity
| Compound/Derivative | Target Organism | Assay | Result |
| 2-(Thiocyanomethylthio)-5-chlorobenzothiazole | Aspergillus niger | MIC | 5 ppm[1] |
| 2-(Thiocyanomethylthio)-5-chlorobenzothiazole | Chaetomium globosum | MIC | 7 ppm[1] |
| 2-Mercaptobenzothiazole | Candida spp. | Growth Inhibition | 50% inhibition at 1-78 mg/L[1] |
| 2-Mercaptobenzothiazole | Aspergillus niger | Growth Inhibition | 100% inhibition at 33 mg/L[1] |
| 5-chloro 2-cyclohexylmethyl Benzoxazole | Bacillus subtilis | MIC | 3.12 µg/ml[3] |
| 5-chloro 2-cyclohexylmethyl Benzoxazole | Candida albicans | Antimycotic Activity | Active[3] |
Note: The data presented is for the parent compounds or their close derivatives and may not be directly comparable due to different experimental setups.
Other Biological Activities
Beyond antimicrobial and antifungal effects, derivatives of both compounds have been explored for other therapeutic applications. Derivatives of 5-chloro-2-mercaptobenzothiazole have been investigated for their anti-ulcer and anti-platelet aggregation properties.[1] The parent compound has a reported LD50 of 3200 mg/kg in mice and rats, providing an indication of its acute toxicity.[5]
Derivatives of This compound have been synthesized and evaluated as potential multi-kinase inhibitors and for their anticancer activity.
Experimental Protocols
The following are generalized protocols for the key biological assays mentioned in this guide. For specific experimental details, it is crucial to refer to the cited literature.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for 5CMBO and 5CMBT are not fully elucidated and are likely diverse, depending on the biological context. For many benzoxazole and benzothiazole derivatives, proposed mechanisms include the inhibition of key enzymes, disruption of microbial cell membranes, and interference with cellular signaling pathways. For example, some derivatives have been shown to act as kinase inhibitors, which are crucial regulators of cell growth, proliferation, and survival.
Conclusion
References
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
Benchmarking the Efficacy of 5-Chloro-2-mercaptobenzoxazole as a Vulcanization Accelerator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Chloro-2-mercaptobenzoxazole as a vulcanization accelerator against other common alternatives. The selection of an appropriate accelerator is critical in rubber compounding, directly influencing the processing characteristics, cure kinetics, and the final physical and mechanical properties of the vulcanized product. This document summarizes available data, outlines experimental protocols for evaluation, and presents visual workflows to aid in the objective assessment of this compound for specific research and development applications.
Performance Characteristics of Vulcanization Accelerators
The efficacy of a vulcanization accelerator is determined by several key performance indicators. These include the speed of the vulcanization reaction, the scorch safety (premature vulcanization at processing temperatures), and the physical properties imparted to the final rubber product.[1] Accelerators are essential for economically viable and high-quality rubber manufacturing, as sulfur vulcanization without them is a slow and inefficient process.[2]
Table 1: General Comparison of Vulcanization Accelerator Classes
| Accelerator Class | Representative Examples | General Cure Rate | Scorch Safety | Primary Application |
| Benzoxazoles | This compound | Moderate to Fast | Good | General-purpose rubber, tires, industrial goods[3] |
| Thiazoles | MBT, MBTS | Moderate to Fast | Medium to Good | General-purpose, often used with secondary accelerators[4][5] |
| Sulfenamides | CBS, TBBS, MBS | Delayed Action, Fast Cure | Excellent | Tire industry, compounds requiring high processing safety[4][6] |
| Thiurams | TMTD, TETD | Ultra-Fast | Poor | Fast curing at low temperatures, sulfur donor[6] |
| Dithiocarbamates | ZDMC, ZDEC | Ultra-Fast | Very Poor | Rapid cures, latex applications[2] |
| Guanidines | DPG, DOTG | Slow | Good | Secondary accelerator, activator for thiazoles[7] |
Note: The performance of this compound is expected to be broadly similar to the thiazole class, with potential variations due to the chloro and oxazole substitutions.
Quantitative Performance Data
While direct, publicly available comparative studies detailing the specific performance metrics of this compound are limited, the following table outlines the expected performance parameters based on its chemical class and general industry knowledge. For a definitive comparison, it is essential to conduct the experimental protocols outlined in the next section.
Table 2: Expected Performance Metrics of this compound vs. Alternatives
| Parameter | This compound | MBT (2-mercaptobenzothiazole) | CBS (N-cyclohexyl-2-benzothiazolesulfenamide) | TMTD (Tetramethylthiuram disulfide) |
| Cure Characteristics | ||||
| Scorch Time (t_s2, min) | Expected Good | Medium | Excellent (Long) | Poor (Short) |
| Optimum Cure Time (t_90, min) | Expected Moderate-Fast | Moderate | Fast | Very Fast |
| Cure Rate Index (CRI) | Expected High | High | High | Very High |
| Physical Properties of Vulcanizate | ||||
| Tensile Strength (MPa) | Expected Good | Good | Excellent | Good |
| Elongation at Break (%) | Expected Good | Good | Good | Moderate |
| Modulus at 300% (MPa) | Expected Good | Good | High | High |
| Hardness (Shore A) | Dependent on formulation | Dependent on formulation | Dependent on formulation | Dependent on formulation |
| Heat Resistance | Expected Good[3] | Good | Good | Excellent |
Experimental Protocols
To obtain precise comparative data, the following standardized experimental procedures are recommended.
Evaluation of Vulcanization Characteristics using a Rheometer
This protocol is based on ASTM D5289 and ASTM D2084 standards for testing rubber properties and vulcanization characteristics using rotorless cure meters or oscillating disk cure meters.[8][9]
Objective: To determine the scorch time, cure time, and cure rate of a rubber compound containing the accelerator.
Apparatus: Rotorless Cure Meter or Oscillating Disk Rheometer.
Procedure:
-
Compound Preparation: Prepare a rubber compound with a standard formulation (e.g., natural rubber, zinc oxide, stearic acid, sulfur, and the accelerator being tested at a specified dosage).
-
Sample Preparation: A sample of the uncured rubber compound is placed in the die cavity of the rheometer.
-
Test Execution: The sample is subjected to a specified, constant temperature and an oscillating strain. The torque required to oscillate the disk is continuously measured as a function of time.
-
Data Analysis: A cure curve (Torque vs. Time) is generated. From this curve, the following parameters are determined:
-
ML (Minimum Torque): An indication of the viscosity of the unvulcanized compound.
-
MH (Maximum Torque): An indication of the stiffness or modulus of the fully vulcanized compound.
-
t_s2 (Scorch Time): The time for the torque to increase by 2 units above ML, indicating the onset of vulcanization.
-
t_90 (Optimum Cure Time): The time to reach 90% of the maximum torque.
-
Cure Rate Index (CRI): Calculated as 100 / (t_90 - t_s2).
-
Measurement of Physical Properties of Vulcanized Rubber
This protocol is based on ASTM D412 (Tensile Properties) and ASTM D2240 (Hardness).[4]
Objective: To evaluate the mechanical properties of the rubber after vulcanization.
Procedure:
-
Vulcanization: Cure sheets of the rubber compound in a compression molding press at a specified temperature and for the t_90 time determined from the rheometer test.
-
Specimen Preparation: Die-cut dumbbell-shaped specimens from the cured sheets for tensile testing.
-
Tensile Testing:
-
Mount the specimen in a tensile testing machine.
-
Apply a constant rate of extension until the specimen breaks.
-
Record the force and elongation.
-
Calculate:
-
Tensile Strength: The maximum stress applied to the specimen at rupture.
-
Elongation at Break: The percentage increase in length at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100% or 300%).
-
-
-
Hardness Testing:
-
Use a durometer (Shore A scale for most rubber applications).
-
Press the indenter foot firmly and quickly onto the surface of the vulcanized rubber sheet, ensuring it is on a flat, hard surface.
-
Read the hardness value from the dial within one second.
-
Take multiple readings at different locations and average the results.
-
Visualization of Workflows and Mechanisms
Experimental Workflow for Accelerator Evaluation
The following diagram illustrates the logical flow for benchmarking a vulcanization accelerator.
Caption: Workflow for the evaluation of vulcanization accelerators.
Generalized Mechanism of Accelerated Sulfur Vulcanization
This diagram provides a simplified overview of the chemical pathways involved in accelerated sulfur vulcanization. The accelerator (Acc) plays a crucial role in forming an active sulfurating agent.
Caption: Simplified mechanism of accelerated sulfur vulcanization.
Conclusion
This compound is a promising vulcanization accelerator, likely offering a good balance of cure speed and processing safety, characteristic of the thiazole and benzoxazole families. Its performance is expected to be comparable to established accelerators like MBT, with potential enhancements in heat resistance due to its specific chemical structure.[3] For a definitive evaluation of its efficacy for a particular application, it is imperative to conduct direct comparative studies using the standardized experimental protocols detailed in this guide. The provided workflows and diagrams offer a structured approach to this benchmarking process, ensuring objective and reliable results for researchers and scientists in the field.
References
- 1. "ASTM D4818: 2021 Rubber Vulcanization Accelerators Standard" [bsbedge.com]
- 2. elastocon.com [elastocon.com]
- 3. store.astm.org [store.astm.org]
- 4. Rubber Material Testing and Molded Rubber Products [rubber-group.com]
- 5. akrochem.com [akrochem.com]
- 6. lusida.com [lusida.com]
- 7. youtube.com [youtube.com]
- 8. matestlabs.com [matestlabs.com]
- 9. matestlabs.com [matestlabs.com]
A Comparative Guide to the Enzyme Inhibition Mechanism of 5-Chloro-2-mercaptobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting Carbonic Anhydrases
Recent studies have identified the benzoxazole scaffold as a key pharmacophore for the inhibition of human carbonic anhydrases (hCAs).[1] Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a critical role in various physiological processes, including pH regulation and CO2 homeostasis.[1]
The parent compound, 2-mercaptobenzoxazole, has been shown to be an effective inhibitor of several hCA isoforms.[1] The inhibition mechanism is believed to involve the coordination of the thiol (mercapto) group to the zinc ion in the enzyme's active site.[1] This interaction blocks the normal catalytic activity of the enzyme, which is the reversible hydration of carbon dioxide to bicarbonate.
The addition of a chloro group at the 5-position of the benzoxazole ring is anticipated to modulate the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for different CA isoforms.
Visualizing the Inhibition Pathway
The following diagram illustrates the proposed mechanism of carbonic anhydrase inhibition by a mercaptobenzoxazole derivative.
Caption: Proposed mechanism of carbonic anhydrase inhibition.
Comparative Inhibitory Activity
The inhibitory potential of an enzyme inhibitor is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The table below compares the inhibitory activity of 2-mercaptobenzoxazole (as a proxy for the 5-chloro derivative) and the standard carbonic anhydrase inhibitor, Acetazolamide, against several human carbonic anhydrase isoforms.
| Compound | hCA I (Ki in µM) | hCA II (Ki in µM) | hCA IX (Ki in µM) | hCA XII (Ki in µM) |
| 2-Mercaptobenzoxazole | 88.4 | 0.97 | 20.7 | 1.9 |
| Acetazolamide (Standard) | 0.25 | 0.012 | 0.026 | 0.006 |
Data for 2-Mercaptobenzoxazole from kinetic studies.[1] Data for Acetazolamide is from established literature.[1]
As the data indicates, 2-mercaptobenzoxazole shows preferential inhibition of the hCA II and hCA XII isoforms over hCA I and hCA IX.[1] In contrast, Acetazolamide is a potent inhibitor of all four isoforms.[1]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The following is a detailed protocol for determining the inhibitory activity of a compound against carbonic anhydrase, based on the esterase activity of the enzyme.
Objective: To determine the IC50 or Ki value of a test compound (e.g., 5-Chloro-2-mercaptobenzoxazole) against a specific carbonic anhydrase isoform.
Principle: The assay measures the inhibition of the CA-catalyzed hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), which produces the colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 405 nm.
Materials:
-
Human carbonic anhydrase (e.g., hCA II)
-
Test inhibitor (this compound)
-
Reference inhibitor (Acetazolamide)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Workflow Diagram:
References
Unlocking Potential: A Comparative Docking Analysis of Benzoxazole Derivatives Against Key Biological Targets
A deep dive into the molecular interactions of versatile benzoxazole scaffolds reveals promising avenues for therapeutic development. This guide provides a comparative analysis of in-silico docking studies of benzoxazole derivatives with a range of protein targets implicated in cancer, infectious diseases, and neurological disorders. Detailed experimental protocols and quantitative binding data are presented to offer researchers and drug development professionals a comprehensive resource for lead optimization and discovery.
Benzoxazole derivatives, a prominent class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Their rigid bicyclic structure provides a unique scaffold for interaction with various biological macromolecules. Molecular docking studies are a cornerstone of modern drug discovery, offering predictive insights into the binding modes and affinities of small molecules with their protein targets. This guide synthesizes findings from multiple studies to present a comparative overview of the docking performance of various benzoxazole derivatives.
Comparative Docking Performance of Benzoxazole Derivatives
The following table summarizes the quantitative data from various docking studies, showcasing the binding affinities of different benzoxazole derivatives against their respective protein targets. This comparative data highlights the potential of the benzoxazole scaffold for diverse therapeutic applications.
| Derivative Class/Compound | Target Protein | Target PDB ID | Docking Score/Binding Energy (kcal/mol) | Reference Software | Therapeutic Area |
| Substituted Benzoxazoles | DNA Gyrase | - | -6.687 to -6.388 | Schrodinger v13.1 | Antibacterial |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] | COVID-19 Main Protease (M-pro) | 6LU7 | -6.1 | AutoDock Vina | Antiviral |
| Benzoxazole-Oxazole Hybrids | Acetylcholinesterase (AChE) | - | - | - | Alzheimer's Disease |
| Benzoxazole-Oxazole Hybrids | Butyrylcholinesterase (BuChE) | - | - | - | Alzheimer's Disease |
| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (1e) | Topoisomerase II | - | Lower binding energy than Thymoquinone | - | Anticancer |
| 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (1f) | Topoisomerase II | - | Lower binding energy than Thymoquinone | - | Anticancer |
| Substituted Benzoxazoles | Thymidylate Synthase | 3H9K | -4.154462 (for compound 4) | VLife Molecular Docking Suite 4.6 | Anticancer |
| Benzoxazolone Derivatives | Myeloid differentiation protein 2 (MD2) | - | - | - | Anti-inflammatory |
| Benzo[d]oxazole B3 | PD-1/PD-L1 | - | High inhibitory activity | - | Anticancer (Immunotherapy) |
| Benzo[d]oxazole B3 | VISTA | - | High binding affinity | - | Anticancer (Immunotherapy) |
Illuminating the Path: Experimental Protocols in Molecular Docking
The accuracy and reliability of molecular docking studies are intrinsically linked to the meticulous execution of the experimental protocol. The following section outlines a generalized yet detailed methodology commonly employed in the docking studies of benzoxazole derivatives.
I. Preparation of the Target Protein
-
Receptor Acquisition: The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).
-
Protein Clean-up: The initial PDB file is prepared by removing all non-essential components, including water molecules, co-crystallized ligands, and any other heteroatoms.
-
Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned using force fields like OPLS4. This step is crucial for accurately simulating the electrostatic interactions between the protein and the ligand.
II. Ligand Preparation
-
Structure Generation: The 2D structures of the benzoxazole derivatives are sketched using chemical drawing software such as ChemDraw.
-
3D Conversion and Energy Minimization: These 2D structures are then converted into 3D conformations. To obtain a low-energy and stable conformation, the structures are subjected to energy minimization using a suitable force field.
III. Molecular Docking Simulation
-
Grid Generation: A docking grid is defined around the active site of the target protein. This grid specifies the three-dimensional space where the docking algorithm will search for potential binding poses of the ligand.
-
Docking Algorithm: A variety of docking programs and algorithms are available, with AutoDock Vina and the Glide module in the Schrödinger suite being popular choices. These programs systematically explore different conformations and orientations of the ligand within the defined grid.
-
Scoring and Ranking: The docking poses are evaluated and ranked based on a scoring function, which estimates the binding affinity (e.g., binding energy in kcal/mol or a unitless docking score). The pose with the lowest binding energy is generally considered the most favorable.
IV. Analysis of Results
-
Binding Mode Visualization: The top-ranked docking poses are visualized to analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the benzoxazole derivative and the amino acid residues of the target protein's active site.
-
RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose and the co-crystallized ligand (if available) is often calculated to validate the docking protocol. An RMSD value of less than 2 Å is generally considered a successful docking.
Visualizing the Process and Pathways
To further clarify the experimental workflow and the biological context of these studies, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
Caption: Dual inhibition of PD-1/PD-L1 and VISTA pathways by benzoxazole derivatives.
Evaluating the effect of the 5-chloro substituent on the biological activity of benzoxazoles.
A Comparative Guide for Researchers and Drug Development Professionals
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Among the various substitutions on the benzoxazole ring, the introduction of a chloro group at the 5-position has garnered significant attention for its ability to enhance biological effects, particularly in the realms of antimicrobial and anticancer activities. This guide provides an objective comparison of 5-chloro-substituted benzoxazoles with other analogs, supported by experimental data, to elucidate the impact of this specific substituent.
Comparative Analysis of Biological Activity
The presence of a 5-chloro substituent on the benzoxazole ring has been consistently associated with an increase in biological potency. This is often attributed to the electron-withdrawing nature and lipophilicity of the chlorine atom, which can influence the compound's interaction with biological targets, membrane permeability, and metabolic stability.
Antimicrobial Activity
Studies have repeatedly demonstrated that 5-chloro-benzoxazole derivatives exhibit potent antibacterial and antifungal properties. The 5-chloro substitution is considered a key contributor to these activities.[1] For instance, certain 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have shown significant efficacy against various bacterial and fungal strains.[2][3][4]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzoxazole Derivatives
| Compound/Substituent | Target Organism | MIC (µg/mL) | Reference |
| 5-Chloro-benzoxazole Derivative (P4A - sulfanilamide derivative) | Staphylococcus aureus | Good Activity | [3] |
| Escherichia coli | Good Activity | [3] | |
| 5-Chloro-benzoxazole Derivative (P4B - sulfanilamide derivative) | Staphylococcus aureus | Good Activity | [3] |
| Escherichia coli | Good Activity | [3] | |
| 5-Chloro-benzoxazole Derivative (P2B) | Candida albicans | Good Activity (half of Miconazole) | [3] |
| Unsubstituted Benzoxazole Analog (Generic) | Various | Generally higher MIC values | [5] |
| 5-Methyl-benzoxazole Analog (Generic) | Various | Generally higher MIC values than 5-chloro analogs | [5] |
Note: "Good Activity" indicates that the compounds were reported as having significant antimicrobial effects, though specific MIC values were not always available in the initial abstracts. For detailed comparisons, referring to the full-text articles is recommended.
Anticancer Activity
The 5-chloro substituent also plays a crucial role in the anticancer potential of benzoxazole derivatives. Several studies have highlighted that compounds bearing a 5-chlorobenzoxazole moiety exhibit superior cytotoxic activity against various cancer cell lines compared to their unsubstituted or 5-methyl analogs.[5] This enhancement is thought to be linked to improved interactions with key enzymatic targets.[6]
Table 2: Comparative Anticancer Activity (IC50, µM) of Benzoxazole Derivatives
| Compound/Substituent | Cell Line | IC50 (µM) | Reference |
| 5-Chlorobenzoxazole Derivative (Compound 11) | MCF-7 (Breast Cancer) | 3.79 | [6] |
| 5-Chlorobenzoxazole Derivative (Compound 12) | MCF-7 (Breast Cancer) | 6.05 | [6] |
| Sorafenib (Standard Drug) | MCF-7 (Breast Cancer) | 7.26 | [6] |
| 5-Chlorobenzoxazole Derivative (Compound 9) | HCT-116 (Colon Cancer) & MCF-7 | Better activity than unsubstituted/5-methyl analogs | [5] |
| Unsubstituted Benzoxazole Analog (Compound 1) | HCT-116 (Colon Cancer) | 7.2 | [5] |
| MCF-7 (Breast Cancer) | 7.8 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of benzoxazole derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Compounds: Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control, typically DMSO) and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound SRB dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance of the solubilized dye is measured at a wavelength of 510-570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the general structure-activity relationship (SAR) of substituents on the benzoxazole ring, highlighting the positive impact of the 5-chloro group.
Caption: Impact of 5-position substituent on benzoxazole activity.
This guide underscores the strategic importance of the 5-chloro substituent in the design of novel benzoxazole-based therapeutic agents. The presented data and methodologies provide a foundation for researchers to further explore and optimize this promising class of compounds.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. rsc.org [rsc.org]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Chloro-2-mercaptobenzoxazole: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 5-Chloro-2-mercaptobenzoxazole is critical for laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for researchers, scientists, and drug development professionals to manage the disposal of this compound, from initial waste generation to final removal by a certified hazardous waste handler. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the proper disposal of solid this compound waste and contaminated labware. Note: Do not attempt to neutralize or chemically treat this waste unless you have specific, validated protocols and the necessary safety equipment.
Step 1: Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound, including unused product, contaminated gloves, absorbent paper, and empty containers, must be treated as hazardous waste.
-
Segregate Waste: Keep this compound waste separate from other laboratory waste streams to avoid incompatible chemical reactions.[2] It should be categorized as a solid chemical waste.
Step 2: Waste Accumulation and Containerization
-
Use a Designated Container: Collect all solid waste contaminated with this compound in a dedicated, properly labeled hazardous waste container. The original container is often a good choice for unused product.[3]
-
Container Compatibility: The container must be made of a material compatible with the chemical and must have a secure, tight-fitting lid.[4]
-
Container Condition: Ensure the container is in good condition, free from leaks or external contamination.
Step 3: Labeling the Hazardous Waste Container
-
Proper Labeling is Crucial: Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
Required Information on the Label:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 22876-19-3
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
-
Step 4: Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5]
-
Safe Storage Conditions: The storage area should be secure, well-ventilated, and away from general laboratory traffic.[1] Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Regulatory Time Limits: Be aware of the regulatory time limits for storing hazardous waste in an SAA. Once the container is full, it must be moved to a central storage area for disposal within a specified timeframe (e.g., three days).[4]
Step 5: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated chemical waste management group.[5]
-
Provide Necessary Documentation: Be prepared to provide the EHS office with a completed waste pickup request form, which will include all the information from the hazardous waste label.
-
Professional Disposal: The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 5-Chloro-2-mercaptobenzoxazole
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 5-Chloro-2-mercaptobenzoxazole, ensuring laboratory safety and operational integrity.
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]
-
Causes serious eye irritation (Eye irritation, Category 2)[1][2]
-
May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1][2]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment must be utilized to prevent exposure.
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant and impervious clothing. | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | A full-face respirator. | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling and use of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle in a well-ventilated place.[1] Facilities should be equipped with an eyewash station and a safety shower.[3]
-
Ignition Sources: Remove all sources of ignition before handling.[1]
-
PPE Donning: Before beginning any work, ensure all required PPE is correctly worn.
Handling the Compound
-
Avoid Dust Formation: Minimize the generation and accumulation of dust.[1][3]
-
Avoid Contact: Prevent contact with skin and eyes.[1] Avoid breathing mist, gas, or vapors.[1]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][4]
Storage
-
Conditions: Keep in a dry, cool, and well-ventilated place.[1][5] Store locked up.[1] Some sources recommend storage at 0-8 °C or 10-25°C.[6]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
Emergency and Disposal Plan
Immediate and appropriate response to spills, exposure, and waste disposal is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| If Swallowed | Get medical help.[1] Rinse mouth.[1] Do NOT induce vomiting.[3] |
| If on Skin | Wash with plenty of water.[1] If skin irritation occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[1] Get medical help if you feel unwell.[1] |
Accidental Release Measures
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1] Use spark-proof tools and explosion-proof equipment.[1]
Disposal Plan
-
Waste Classification: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations.[4]
-
Container Disposal: Dispose of as unused product.
Workflow for Safe Handling and Disposal
References
- 1. echemi.com [echemi.com]
- 2. This compound | C7H4ClNOS | CID 708870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 22876-19-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
